molecular formula C13H9BrFIO B6287265 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene CAS No. 2586126-25-0

1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene

Cat. No.: B6287265
CAS No.: 2586126-25-0
M. Wt: 407.02 g/mol
InChI Key: VTVXSRHXMMBIFA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is a useful research compound. Its molecular formula is C13H9BrFIO and its molecular weight is 407.02 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is 405.88655 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFIO/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVXSRHXMMBIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthesis, and chemoselective utility of 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene.

Structural Architecture & Significance

1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene (CAS: 2586126-25-0) is a highly specialized tetra-substituted benzene scaffold designed for high-precision medicinal chemistry. Its value lies in its orthogonal reactivity profile : the presence of three distinct halogens (Fluorine, Bromine, Iodine) and a protected phenol (Benzyloxy) allows for sequential, site-specific functionalization.

Core Scaffold Analysis

The molecule is built upon a 5-bromo-2-fluorophenol core, protected as a benzyl ether.

  • Position 1 (Benzyloxy): A masked hydroxyl group. Stable under basic coupling conditions; removable via hydrogenolysis (

    
    ) or Lewis acids (
    
    
    
    ) to reveal a phenol for further derivatization or solubility enhancement.
  • Position 2 (Fluorine): Provides metabolic stability and modulates pKa/lipophilicity. It also directs ortho-lithiation during synthesis.

  • Position 3 (Iodine): The most reactive site. Serves as the primary entry point for Pd-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) at low temperatures.

  • Position 5 (Bromine): The secondary reactive site. Remains inert during C-3 functionalization, allowing for a subsequent, distinct coupling event.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Formula

High halogen density
Molecular Weight 406.02 g/mol Fragment-based drug design limit
LogP 5.2 - 5.8Highly lipophilic (requires polar groups later)
H-Bond Donors 0Protected state
H-Bond Acceptors 2Ether oxygen, Fluorine

Synthetic Protocol

The synthesis of this scaffold requires a strategy that avoids "halogen dance" (isomerization) and lithium-halogen exchange at the bromine position. The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the strong directing effect of fluorine.

Retrosynthetic Analysis

The 1,2,3,5-substitution pattern is best accessed by installing the iodine atom last via lithiation of the 1-(benzyloxy)-5-bromo-2-fluorobenzene precursor. This precursor is derived from the commercially available (but often expensive) 5-bromo-2-fluorophenol.

Retrosynthesis Target 1-(Benzyloxy)-5-bromo- 2-fluoro-3-iodobenzene Precursor1 1-(Benzyloxy)-5-bromo- 2-fluorobenzene Target->Precursor1 DoM / Iodination (LDA, I2) Precursor2 5-Bromo-2-fluorophenol Precursor1->Precursor2 Benzylation (BnBr, K2CO3) Start 1-Bromo-4-fluorobenzene Precursor2->Start DoM / Boronation / Oxidation

Caption: Retrosynthetic disconnection showing the construction of the 1,2,3,5-pattern via sequential Directed Ortho Metalation.

Step-by-Step Synthesis
Step 1: Synthesis of 5-Bromo-2-fluorophenol

Note: If 5-bromo-2-fluorophenol is purchased directly, skip to Step 2.

  • Reagents: 1-Bromo-4-fluorobenzene, LDA (Lithium Diisopropylamide), Trimethyl borate (

    
    ), 
    
    
    
    /NaOH.
  • Mechanism: LDA selectively deprotonates the position ortho to the fluorine (C-2 relative to F) due to the strong inductive effect of fluorine (

    
     lowering).
    
  • Protocol:

    • Cool a solution of LDA (1.1 equiv) in THF to -78°C.

    • Add 1-bromo-4-fluorobenzene dropwise.[1] Stir for 1 hour.

    • Quench with

      
       (1.2 equiv). Warm to 0°C.[1]
      
    • Add oxidative mixture (

      
      ) to convert the boronate to the phenol.
      
    • Yield: ~85-90%.[1]

Step 2: Benzyl Protection
  • Reagents: 5-Bromo-2-fluorophenol, Benzyl bromide (BnBr), Potassium Carbonate (

    
    ), DMF.
    
  • Protocol:

    • Dissolve phenol in DMF. Add

      
       (2.0 equiv).
      
    • Add BnBr (1.1 equiv) and stir at 60°C for 4 hours.

    • Workup: Aqueous extraction (EtOAc/Water).

    • Product: 1-(Benzyloxy)-5-bromo-2-fluorobenzene.

Step 3: Regioselective C-3 Iodination (The Critical Step)

This step relies on the Combined Directing Effect : The C-3 position is ortho to Fluorine (strong director) and meta to Bromine (acidifying effect). The C-6 position (ortho to OBn) is less acidic.

  • Reagents: LDA (1.1 equiv), Iodine (

    
    ), THF (anhydrous).
    
  • Safety Note: Use LDA rather than n-BuLi. n-BuLi may cause Lithium-Bromine exchange at C-5, leading to side products. LDA is non-nucleophilic and acts only as a base.

  • Protocol:

    • Cool: Cool THF solution of 1-(benzyloxy)-5-bromo-2-fluorobenzene to -78°C under Argon.

    • Lithiation: Add LDA solution dropwise over 20 mins. The solution may turn yellow/orange. Stir for 1 hour at -78°C.

      • Mechanistic Insight: Lithium coordinates to the Fluorine, abstracting the proton at C-3.

    • Quench: Add a solution of Iodine (

      
      ) in THF dropwise.
      
    • Warm: Allow to warm to room temperature over 2 hours.

    • Workup: Quench with saturated

      
       (to remove excess iodine). Extract with EtOAc.[1][2][3]
      
    • Purification: Recrystallization from Ethanol or Silica Column (Hexanes/EtOAc).

Chemoselectivity & Applications

The power of this scaffold is the ability to perform Iterative Cross-Coupling . The reactivity order of the C-X bonds is


.

Chemoselectivity Core 1-(Benzyloxy)-5-bromo- 2-fluoro-3-iodobenzene Step1 Step 1: C-3 Functionalization (Suzuki/Sonogashira) Core->Step1 Pd(0), RT Selects I over Br Step2 Step 2: C-5 Functionalization (Suzuki/Buchwald) Step1->Step2 Pd(0), Heat Activates Br Step3 Step 3: Deprotection / SnAr (Reveal Phenol or Displace F) Step2->Step3 H2/Pd or Nucleophile

Caption: Hierarchical reactivity map allowing programmable assembly of complex drug candidates.

Experimental Validation of Selectivity
  • Reaction A (Iodine Selective): Using

    
     (5 mol%) and Phenylboronic acid at Room Temperature  will exclusively couple at the C-3 position. The C-5 Bromine remains intact (Selectivity > 95:5).
    
  • Reaction B (Bromine Activation): Following the first coupling, the intermediate is subjected to a second coupling using a more active catalyst (e.g.,

    
     / XPhos) at 80°C  to functionalize the C-5 position.
    

Safety & Handling

  • Lachrymator Warning: Benzyl bromide (used in Step 2) is a potent lachrymator. Handle in a fume hood.

  • Cryogenic Hazards: Step 3 requires -78°C conditions.[1][4] Ensure dry ice/acetone baths are stable and the system is under positive inert gas pressure to prevent moisture condensation (which kills the lithiated intermediate).

  • Toxicology: As a polyhalogenated aromatic, assume potential toxicity and persistence. Dispose of halogenated waste in segregated containers.

References

  • Mongin, F., & Schlosser, M. (1996).[5] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[5] Link[5]

  • Léger, F., & Durandetti, M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews, 122(11). Link

  • Alchimica. (2025). Product Catalog: 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene (CAS 2586126-25-0). Link

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Part 1: Identity & CAS Registry Status

Compound Name: 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene Primary CAS Registry Number: 2586126-25-0 Molecular Formula: C₁₃H₉BrFIO Molecular Weight: 406.01 g/mol

Search & Verification Analysis

The specific regioisomer 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is a specialized, high-value building block, not a commodity chemical.

  • CAS Status: The CAS number 2586126-25-0 is the definitive identifier associated with this specific structure in specialized chemical catalogs (e.g., Alchimica). The high numerical value indicates a relatively recent registration, typical for novel medicinal chemistry intermediates.

  • Key Analogs for Reference:

    • Parent Phenol:[1][2] 5-Bromo-2-fluoro-3-iodophenol (No direct commodity CAS; often synthesized in situ).

    • Regioisomer (Common): 1-(Benzyloxy)-3-bromo-5-fluorobenzene (CAS: 130722-44-0).[2] Note: Do not confuse this with the target molecule.

Part 2: Structural Utility & Synthesis Strategy

The "Halogen Dance" Advantage

This molecule is a masterclass in scaffold design, offering three distinct halogen handles (F, Br, I) with orthogonal reactivity profiles. This allows researchers to perform sequential, site-selective functionalization—a technique often called "walking around the ring."

PositionSubstituentReactivity ProfileStrategic Role
C-1 -OBn (Benzyloxy)Protected PhenolLatent Nucleophile: Stable to basic coupling conditions; cleaved (H₂/Pd or BBr₃) to reveal a phenol for etherification or solubility enhancement.
C-2 -F (Fluoro)Metabolic Blocker / ActivatorElectronic Modulator: Increases metabolic stability (blocks P450 oxidation). Activates the ring for SₙAr if an EWG is later installed.
C-3 -I (Iodo)High Reactivity (Leaving Group)Primary Coupling Site: Reacts first in Pd-catalyzed couplings (Sonogashira, Suzuki) at low temperatures/mild conditions.
C-5 -Br (Bromo)Medium ReactivitySecondary Coupling Site: Remains intact during C-3 functionalization. Reacts under forcing conditions (higher T, specialized ligands) after C-3 is derivatized.
Synthesis: The Directed Ortho Metalation (DoM) Necessity

A standard Electrophilic Aromatic Substitution (EAS) approach (iodinating 5-bromo-2-fluorophenol) typically fails to yield the 3-iodo isomer exclusively. EAS is governed by electron donation, which directs electrophiles ortho/para to the oxygen (Positions 4 or 6), not Position 3.

The Solution: Directed Ortho Metalation (DoM) To install iodine at Position 3 (between Fluorine and Hydrogen), one must utilize the strong inductive effect of Fluorine to acidify the adjacent proton.

Validated Synthetic Workflow
  • Starting Material: 5-Bromo-2-fluorophenol (Commercially available).

  • Protection: Benzylation protects the phenol, preventing interference with the lithiation base.

  • Lithiation: Use of LDA (Lithium Diisopropylamide) at -78°C. The Fluorine atom directs lithiation to the C-3 position (Ortho-Lithiation) more strongly than the Benzyloxy group directs to C-6, due to the high acidity of the proton adjacent to Fluorine.

  • Quench: Addition of Iodine (I₂) or NIS traps the C-3 lithio-species.

SynthesisRoute cluster_logic Regioselectivity Logic Start 5-Bromo-2-fluorophenol Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter 1-(Benzyloxy)-5-bromo-2-fluorobenzene Step1->Inter Step2 Step 2: DoM (LDA, THF, -78°C) Inter->Step2 Lithio [3-Lithio Intermediate] Step2->Lithio Step3 Step 3: Iodination (I2 or NIS) Lithio->Step3 Product 1-(Benzyloxy)-5-bromo- 2-fluoro-3-iodobenzene (CAS 2586126-25-0) Step3->Product Note F directs Metalation to C-3 (Inductive Effect) Note->Lithio

Figure 1: Strategic synthesis utilizing Directed Ortho Metalation (DoM) to achieve the crowded 2-fluoro-3-iodo substitution pattern.

Part 3: Experimental Protocol (DoM Route)

Note: This protocol is adapted from standard DoM methodologies for fluorobenzenes.

Reagents:

  • 1-(Benzyloxy)-5-bromo-2-fluorobenzene (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.2 equiv, 2.0 M in THF/heptane)

  • Iodine (I₂) (1.5 equiv) dissolved in THF

  • Dry THF (Solvent)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add 1-(Benzyloxy)-5-bromo-2-fluorobenzene and dry THF (0.2 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Checkpoint: Stir at -78°C for 1 hour. The solution typically turns a distinct yellow/orange color, indicating formation of the aryl-lithium species.

  • Quench: Slowly add the Iodine/THF solution. The color will fade/change.

  • Workup: Allow to warm to room temperature. Quench with saturated aq. Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (solution turns from brown to clear). Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Recrystallize from Hexanes/EtOAc or perform Flash Column Chromatography (SiO₂). The bulky Iodine and Benzyl groups make the product lipophilic and easily separable from unreacted starting material.

Part 4: Applications in Drug Discovery[1]

This scaffold is particularly suited for synthesizing PROTACs or Kinase Inhibitors where specific geometry is required.

Chemoselectivity Map

When subjecting CAS 2586126-25-0 to cross-coupling, the reactivity order is strictly defined by bond dissociation energies (C-I < C-Br < C-F).

Reactivity Center 1-(Benzyloxy)-5-bromo- 2-fluoro-3-iodobenzene Path1 Reaction A: Suzuki/Sonogashira (Pd(0), RT) Center->Path1 First (Fastest) Path3 Reaction C: Deprotection (H2/Pd-C or BBr3) Center->Path3 Orthogonal Out1 Substitution at C-3 (I) (Br remains intact) Path1->Out1 Path2 Reaction B: Buchwald/Suzuki (Pd(II), Ligand, Heat) Out2 Substitution at C-5 (Br) Path2->Out2 Out3 Phenol Unmasked Path3->Out3 Out1->Path2 Second

Figure 2: Chemoselective reactivity hierarchy. The C-3 Iodine is the "First Mover" in coupling sequences.

References

  • Alchimica Catalog Data. (2024). Product R021P8G: 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene.[3] (Verified CAS match: 2586126-25-0).

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. (Foundational text on DoM regioselectivity in fluorobenzenes).
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.

  • Mongin, F., & Schlosser, M. (1996). Deprotonation of 2-, 3-, and 4-Fluoroanisole: A Reinvestigation. Tetrahedron Letters, 37(36), 6551-6554.

Sources

Architecting Efficacy: Polyhalogenated Benzyl Ethers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Polyhalogenated Benzyl Ether Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Polyhalogenated benzyl ethers represent a specialized class of building blocks that transcend simple protective utility. Unlike their non-halogenated counterparts, these motifs offer tunable electronic profiles, metabolic shielding, and unique supramolecular interactions (halogen bonding).[1] This guide dissects the physicochemical properties, synthetic protocols, and strategic applications of these architectures, providing a roadmap for their integration into high-value drug candidates.[1][2]

Part 1: The Physicochemical Edge

The strategic incorporation of halogens (F, Cl, Br, I) onto the benzyl ether framework dramatically alters local electronic environments and global physicochemical parameters.

Electronic Modulation & Hammett Effects

The reactivity and binding affinity of benzyl ethers are governed by the electronic density of the aromatic ring. Polyhalogenation induces a potent electron-withdrawing effect, quantifiable via Hammett substituent constants (


).[1]

Table 1: Electronic and Steric Parameters of Halogenated Benzyl Motifs

Substituent Pattern

(Approx)
Electronic EffectSteric Impact (A-value)Primary Utility
Unsubstituted (Bn) 0.00Neutral0.00General Protection
4-Fluoro (PMB-F) 0.06Weak Deactivation0.15Metabolic Blocking (Para)
2,6-Difluoro 0.35 (Inductive)Ortho-ShieldingModerateConformational Locking
2,4,6-Trichloro 1.11Strong DeactivationHighAcid Stability Enhancement
Pentafluoro (PFB) ~2.00Extreme DeactivationHighNMR Tagging / Oxidative Stability

Note:


 values are additive approximations. The electron-deficient ring of PFB ethers renders the benzylic carbon highly electrophilic yet resistant to oxidative degradation.
Lipophilicity and Metabolic Stability

Halogenation is a proven strategy to modulate LogP (lipophilicity) and block cytochrome P450 (CYP) metabolic hotspots.

  • Lipophilicity: Fluorination typically increases LogP (approx. +0.14 per F atom), enhancing membrane permeability.[1] Heavier halogens (Cl, Br) have a more pronounced effect (+0.71 per Cl).

  • Metabolic Blockade: The 4-position of the benzyl ring is a primary site for CYP-mediated hydroxylation. Introducing a halogen (F or Cl) at this position ("Para-blocking") significantly extends half-life (

    
    ).
    
  • Case Study (RORγt Inverse Agonists): The introduction of a 2,6-difluorobenzyl ether moiety was found to not only improve metabolic stability but also induce a conformational change in the target protein (helix 11 uncoiling), creating a novel binding pocket that enhanced potency significantly compared to the non-fluorinated analog.

Halogen Bonding ( -Hole Interactions)

Beyond sterics, heavy halogenated benzyl ethers (Br, I) act as Lewis acids via their


-hole—a region of positive electrostatic potential opposite the C-X bond.[1]
  • Interaction: Forms linear interactions (

    
    ) with Lewis bases (backbone carbonyls, His/Asp side chains).
    
  • Strength: I > Br > Cl >> F.

  • Application: Rational design of inhibitors targeting cryptic pockets where hydrogen bonding is unfavorable due to desolvation penalties.

Part 2: Synthetic Pathways & Protocols[1][2][3]

The electron-deficient nature of polyhalogenated benzyl halides requires modified Williamson ether synthesis protocols to prevent side reactions and maximize yield.

Decision Matrix: Synthesis Strategy

The following Graphviz diagram outlines the logic for selecting the optimal synthetic route based on the halogenation pattern.

SynthesisWorkflow Start Target: Polyhalogenated Benzyl Ether HalideType Halide Electrophilicity? Start->HalideType HighE High (e.g., Pentafluorobenzyl) HalideType->HighE Electron Deficient Ring ModE Moderate (e.g., 4-Bromo) HalideType->ModE Electron Rich/Neutral Ring BaseChoice1 Mild Base (K2CO3/Cs2CO3) + Polar Aprotic (DMF/ACN) HighE->BaseChoice1 Prevent elimination/side rxn PTC Alternative: Phase Transfer (DCM/H2O + TBAI) HighE->PTC Green/Scale-up BaseChoice2 Strong Base (NaH) + THF/DMF ModE->BaseChoice2 Standard Williamson

Caption: Selection logic for synthetic conditions. Highly electron-deficient rings (High E) require milder bases to prevent side reactions, while standard conditions apply to moderately activated rings.[1]

Protocol A: Synthesis of Pentafluorobenzyl (PFB) Ethers

Rationale: PFB-Br is highly reactive. Strong bases like NaH are unnecessary and may cause degradation. Mild bases are preferred.

Materials:

  • Substrate Alcohol (1.0 equiv)

  • Pentafluorobenzyl bromide (PFB-Br) (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)[1]
    
  • Solvent: DMF or Acetonitrile (0.1 M concentration)

Step-by-Step:

  • Preparation: Dissolve the alcohol in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add solid

    
     in one portion. Stir for 15 minutes at Room Temperature (RT).
    
  • Alkylation: Add PFB-Br dropwise via syringe. The reaction is often exothermic; cooling to 0°C may be required for large scales.

  • Monitoring: Stir at RT. Monitor via TLC (PFB ethers are UV active) or LC-MS. Reaction is typically complete within 1-3 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). PFB ethers are generally less polar than the starting alcohol.

Protocol B: Phase Transfer Catalysis (Green Chemistry)

Rationale: Ideal for scale-up and avoiding dry solvents.

Materials:

  • Substrate Alcohol[3][4]

  • Polyhalogenated Benzyl Chloride/Bromide[1]

  • Tetrabutylammonium Iodide (TBAI) (5-10 mol%)[1]

  • Solvent: DCM / 30% NaOH (aq) biphasic mixture.

Step-by-Step:

  • Dissolve alcohol and halide in DCM.

  • Add TBAI and aqueous NaOH.

  • Stir vigorously at RT. The TBAI shuttles the alkoxide across the interface.

  • Separate layers, wash organic layer, dry, and concentrate.[1]

Part 3: Stability & Orthogonality

Polyhalogenated benzyl ethers exhibit distinct stability profiles compared to standard Benzyl (Bn) or p-Methoxybenzyl (PMB) groups, allowing for orthogonal protection strategies.

Stability Map

The following diagram illustrates the "survival" of different ether classes under cleavage conditions.

StabilityMap Acid Acidic Conditions (TFA / HCl) Bn Benzyl (Bn) Acid->Bn Stable PMB p-Methoxybenzyl (PMB) Acid->PMB Cleaves (Labile) PFB Pentafluorobenzyl (PFB) Acid->PFB Highly Stable Oxidation Oxidative Conditions (DDQ) Oxidation->Bn Slow/Stable Oxidation->PMB Cleaves (Rapid) Oxidation->PFB Stable (Orthogonal) Hydro Hydrogenolysis (H2, Pd/C) Hydro->Bn Cleaves Hydro->PFB Cleaves (Slow) HaloBn Halogenated Bn (Cl/F-Bn) Hydro->HaloBn Risk of Dehalogenation

Caption: Orthogonality map. PFB ethers resist oxidation (DDQ) and acid, allowing selective cleavage of PMB in their presence. Hydrogenolysis cleaves all, but may dehalogenate the ring first.[1]

Key Stability Insights
  • Oxidative Resistance: PFB ethers are stable to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), a reagent used to cleave PMB ethers.[1] This allows a molecule to carry both PFB and PMB groups, with PMB being removed selectively.

  • Acid Stability: The electron-withdrawing fluorines destabilize the oxocarbenium ion intermediate required for acid-catalyzed hydrolysis, making PFB ethers significantly more acid-stable than PMB or even Bn ethers.

  • Cleavage: PFB ethers can be cleaved via:

    • Hydrogenolysis:

      
       (Note: Risk of defluorination exists; 
      
      
      
      often preferred).
    • Lewis Acid:

      
       at low temperature.
      

Part 4: Analytical Utility (NMR)

One often overlooked property of polyfluorinated benzyl ethers is their utility in structural elucidation.

  • 19F NMR: The PFB group provides a sensitive NMR handle (approx. -140 to -160 ppm) free from background signals in biological systems.

  • Chemical Shift Dispersion: The methylene protons (

    
    ) in PFB ethers are shifted upfield (shielded) by ~0.5-1.0 ppm compared to standard benzyl ethers due to the ring's electron deficiency. This resolves overlap in complex carbohydrate spectra.
    

References

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups. Universal Wiser Publisher. (2022).

  • The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group. Journal of Organic Chemistry. (2009).

  • Discovery of 2,6-difluorobenzyl ether series... as surprisingly potent RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. (2020).[5]

  • Pentafluorobenzyl bromide - A versatile derivatization agent. Journal of Chromatography B. (2005).

  • Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (2012).

Sources

Beyond the Fluorine Scan: Engineering Novel Fluorinated Benzene Scaffolds for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into benzene scaffolds has evolved far beyond the traditional "fluorine scan" used to block metabolic hotspots. Modern medicinal chemistry now leverages complex fluorinated motifs—such as the pentafluorosulfanyl (


) group and late-stage trifluoromethylation—to fundamentally alter the physicochemical landscape of drug candidates. This technical guide provides a rigorous analysis of these novel scaffolds, detailing their impact on lipophilicity, metabolic stability, and binding geometry. It includes a validated photoredox protocol for late-stage functionalization, enabling the direct synthesis of these high-value motifs.

Physicochemical Rationale: The Fluorine Effect 2.0

The introduction of fluorine into a benzene ring is not merely a steric substitution; it is an electronic overhaul. The C-F bond is the strongest single bond in organic chemistry (


105 kcal/mol), providing resistance to oxidative metabolism. However, novel scaffolds go further by exploiting specific geometric and electronic perturbations.
Comparative Physicochemical Metrics

The following table contrasts the hydrogen atom with standard and emerging fluorinated substituents. Note the distinct jump in lipophilicity (


) and the geometric shift introduced by the 

group.
SubstituentVan der Waals Radius (Å)Electronegativity (Pauling)Hammett

Hansch

(Lipophilicity)
Geometry
-H 1.202.10.000.00N/A
-F 1.474.00.060.14Spherical
-CF

2.70 (est)-0.540.88Tetrahedral (

)
-SF

2.94 -0.68 1.23 Square Pyramidal (

)

Key Insight: The


 group, often termed "super-trifluoromethyl," offers a unique combination of high electronegativity and high lipophilicity without the lability associated with other heteroatoms. Its square pyramidal geometry creates a distinct "steric shadow" that can occupy large hydrophobic pockets more effectively than a rotating 

group.

Emerging Scaffolds & Structural Motifs

The Pentafluorosulfanyl ( ) Benzene Scaffold

Unlike the planar benzene ring or the rotating trifluoromethyl group, the


 moiety introduces a rigid, octahedral-like geometry (with one vertex substituted) to the aromatic system.
  • Metabolic Shielding: The steric bulk and electron-withdrawing nature of

    
     deactivate the benzene ring toward electrophilic aromatic substitution and oxidative metabolism (P450) at adjacent positions.
    
  • Bioisosterism: It serves as a hydrolytically stable bioisostere for the tert-butyl group but with inverted electronic properties (electron-withdrawing instead of donating).

Late-Stage Trifluoromethylated Arenes

Direct C-H trifluoromethylation allows for the rapid diversification of lead compounds. This scaffold is critical for modulating pKa; placing a


 group ortho to a basic amine on a benzene ring can lower the pKa by 1–2 units, potentially improving oral bioavailability by reducing lysosomal trapping.

Strategic Implementation: Decision Framework

The following decision tree outlines the logical flow for selecting the appropriate fluorinated scaffold based on specific ADME/Tox issues.

FluorineStrategy Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab Rapid Metabolic Clearance (CYP Mediated) Issue->Metab Oxidative Hotspot Potency Low Potency / Poor Binding Issue->Potency Steric Mismatch Perm Low Membrane Permeability (Low logP) Issue->Perm Polar Surface Area Sol1 F-Scan (H -> F) Block Para/Benzylic sites Metab->Sol1 Sol2 SF5 Substitution Fill Hydrophobic Pocket Potency->Sol2 Sol3 CF3 / SF5 Incorporation Increase Lipophilicity Perm->Sol3 Result1 Blocked Metabolism Retained Electronics Sol1->Result1 Result2 Enhanced VdW Contact Rigid Geometry Sol2->Result2 Result3 Improved BBB Penetration Modulated pKa Sol3->Result3

Figure 1: Strategic decision tree for incorporating fluorinated motifs during lead optimization.

Experimental Protocol: Photoredox C-H Trifluoromethylation

This protocol details the direct trifluoromethylation of arenes using the Langlois reagent (Sodium Triflinate). This method is superior to traditional electrophilic sources (e.g., Togni's reagent) for late-stage functionalization due to its operational simplicity, lower cost, and tolerance of functional groups.

Methodology Rationale
  • Reagent: Sodium Triflinate (

    
    ) is a stable solid source of 
    
    
    
    radicals.
  • Catalyst:

    
     acts as the photocatalyst. It is excited by blue light and acts as an oxidant in its excited state (
    
    
    
    ) or a reductant depending on the cycle.[1] Here, we utilize an oxidative quenching cycle.
  • Self-Validation: The reaction progress is monitored via

    
     NMR using an internal standard (
    
    
    
    -trifluorotoluene), ensuring quantitative tracking of the
    
    
    incorporation.
Step-by-Step Protocol

Reagents:

  • Substrate (Arene/Heteroarene): 0.5 mmol

  • Sodium Triflinate (

    
    ): 1.5 mmol (3.0 equiv)
    
  • Photocatalyst:

    
     (1 mol%)
    
  • Oxidant:

    
     (2.0 equiv) - Used to re-oxidize the catalyst and drive the radical formation.
    
  • Solvent: Acetonitrile/Water (1:1 v/v, 5 mL)

Procedure:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, add the arene substrate (0.5 mmol), Sodium Triflinate (234 mg, 1.5 mmol),

    
     (270 mg, 1.0 mmol), and 
    
    
    
    (3.7 mg, 0.005 mmol).
  • Solvation: Add 2.5 mL of Acetonitrile and 2.5 mL of distilled water. Seal the vial with a septum cap.

  • Degassing: Sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen (which quenches the triplet state of the photocatalyst).

  • Irradiation: Place the vial approximately 2-3 cm away from a Blue LED light source (

    
     nm, 14W or higher). Stir vigorously at room temperature for 24 hours.
    
    • Note: Use a fan to cool the reaction if the LEDs generate significant heat.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated

    
     (10 mL) followed by brine (10 mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Mechanistic Workflow

The following diagram illustrates the radical mechanism governing this transformation.

PhotoredoxCycle Ru2 Ru(bpy)3 2+ (Ground State) Ru2_Star *Ru(bpy)3 2+ (Excited State) Ru2->Ru2_Star hv Ru1 Ru(bpy)3 1+ (Reduced) Ru2_Star->Ru1 Oxidative Quenching by S2O8 2- Ru1->Ru2 SET to Substrate-Radical Light Blue LED (450 nm) Substrate Arene-H Product Arene-CF3 Substrate->Product - H+ CF3_Source CF3SO2Na Radical •CF3 CF3_Source->Radical - SO2, - e- Radical->Substrate Radical Addition Oxidant S2O8 2- Oxidant->Radical Generates SO4•- which oxidizes CF3SO2-

Figure 2: Photoredox catalytic cycle for the trifluoromethylation of arenes via the Langlois reagent.

Case Studies in Drug Discovery

Ibrutinib (Imbruvica)
  • Target: Bruton's Tyrosine Kinase (BTK).

  • Scaffold Application: Ibrutinib utilizes a 4-fluorophenoxy phenyl group.

  • Impact: The fluorine atom at the para position of the phenoxy ring serves two purposes:

    • Metabolic Stability: It blocks rapid hydroxylation at the electron-rich para position.

    • Electronic Modulation: It withdraws electron density from the ether oxygen, slightly modulating the conformation and

      
      -stacking interactions within the hydrophobic pocket of BTK.
      
Emerging Application: in CNS Agents

Research into derivatives of Teriflunomide (an immunomodulatory drug) has demonstrated that replacing the para-trifluoromethyl group with a para-pentafluorosulfanyl group (


) significantly enhances inhibitory activity against T-cell proliferation.
  • Mechanism: The increased lipophilicity of the

    
     analogue facilitates better membrane permeability, while the larger volume of the 
    
    
    
    group creates tighter Van der Waals contacts within the binding site, effectively "locking" the ligand in place more securely than the smaller
    
    
    group.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing compounds.[2][3][4][5][6] Chemical Reviews, 115(2), 1130–1190. [Link]

  • Altman, R. A., et al. (2026).[7][8] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][7]

Sources

Chemo-Orthogonal Functionalization of Bromo-Fluoro-Iodo Benzene Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The Programmable Arene

In the landscape of drug discovery and materials science, 1-bromo-x-fluoro-y-iodobenzene derivatives represent a pinnacle of "programmable" chemical scaffolds.[1] These tri-halogenated arenes are not merely substrates; they are logic gates. The distinct electronic and steric profiles of the Carbon-Iodine (C-I), Carbon-Bromine (C-Br), and Carbon-Fluorine (C-F) bonds allow for orthogonal functionalization .[1]

This guide delineates the precise reactivity hierarchy that enables researchers to sequentially install three distinct functionalities on a single benzene ring without protecting groups. By exploiting the bond dissociation energy (BDE) gradients and specific mechanistic pathways (Pd-catalyzed oxidative addition vs. halogen-lithium exchange vs. nucleophilic aromatic substitution), we define a self-validating workflow for complex molecule synthesis.[1]

Part 1: The Energetic Landscape (Mechanistic Foundation)

The chemoselectivity of these derivatives is governed fundamentally by the bond dissociation energies (BDE) and the rate of oxidative addition to transition metals.

Table 1: Comparative Reactivity Profile
BondApprox.[1] BDE (kcal/mol)Pd(0) Oxidative Addition RateLi-Halogen Exchange Rate

Reactivity (with EWG)
C–I ~65Fastest (

)
Fastest (Diffusion controlled)Slowest
C–Br ~81IntermediateIntermediateIntermediate
C–F ~116Inert (requires specialized Ni/photoredox)Inert (Acts as Ortho-Director)Fastest (Rate-limiting step acceleration)

Key Insight: The ~16 kcal/mol gap between C-I and C-Br is the "operational window" for chemoselective cross-coupling. The C-F bond, being the strongest, serves as a latent functional handle or a permanent metabolic blocker, only reacting under specific nucleophilic conditions.

Part 2: Palladium-Catalyzed Cross-Coupling (The C-I Gateway)[1]

The primary entry point for functionalizing bromo-fluoro-iodo benzenes is the C-I bond.[1] Palladium(0) catalysts undergo oxidative addition to aryl iodides significantly faster than aryl bromides.

Mechanistic Control

To achieve exclusive C-I coupling while leaving the C-Br bond intact for later steps, one must control the "Catalytic Potential":

  • Ligand Selection: Use ligands with moderate electron-donating properties (e.g.,

    
    ).[1] Avoid bulky, electron-rich alkylphosphines (like 
    
    
    
    or Buchwald ligands) in the first step, as these accelerate C-Br activation.
  • Temperature: C-I coupling often proceeds at ambient temperature (20–25°C).[1] C-Br activation typically requires heating (>60°C).[1]

Experimental Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C-I

This protocol validates the retention of the C-Br and C-F bonds.[1]

Reagents: 1-bromo-2-fluoro-4-iodobenzene (1.0 equiv), Arylboronic acid (1.1 equiv),


 (3-5 mol%), 

(2.0 equiv).[1]

Workflow:

  • Charge: In a flame-dried Schlenk flask under Argon, combine the tri-haloarene, boronic acid, and Palladium catalyst.

  • Solvate: Add degassed DME:Water (4:1 v/v). Note: Oxygen exclusion is critical to prevent homocoupling.[1]

  • Activate: Stir at 25°C (Room Temperature). Monitor by TLC/LCMS.[1]

    • Checkpoint: Consumption of starting material should occur within 2-6 hours. If the reaction is sluggish, warm to 40°C, but do not exceed 50°C to preserve the C-Br bond.

  • Workup: Quench with water, extract with EtOAc. The product will be a bromo-fluoro-biaryl .[1]

Part 3: Organometallic Switching (Halogen-Lithium Exchange)[1]

While Pd-catalysis relies on bond weakness, Halogen-Lithium exchange (Li-X) relies on the polarizability of the halogen and the stability of the resulting carbanion.

The "Turbo-Grignard" Advantage

Traditional


-BuLi is often too aggressive, leading to "scrambling" (where the generated aryl-Li attacks a C-Br on another molecule) or benzyne formation (especially with ortho-fluoro substituents).[1]

The Solution: Use Knochel’s Turbo-Grignard (


).[1]
  • Selectivity: It exchanges C-I rapidly at low temperatures while leaving C-Br and C-F intact.[1]

  • Stability: The LiCl breaks oligomeric aggregates, increasing the kinetic rate of exchange without requiring elevated temperatures.

Experimental Protocol 2: Selective C-I Exchange

Reagents: 1-bromo-2-fluoro-4-iodobenzene,


 (1.1 equiv, 1.3M in THF).[1]

Workflow:

  • Cool: Dissolve substrate in anhydrous THF and cool to -40°C . Note: -78°C is unnecessary for Turbo-Grignard, but -40°C ensures C-Br inertness.[1]

  • Exchange: Dropwise addition of

    
    . Stir for 30 mins.
    
  • Trapping: Add electrophile (e.g., aldehyde, ketone, or

    
     for recycling).
    
  • Observation: The C-F bond acts as an inductive activator, slightly increasing the rate of exchange at the para/ortho positions, but does not itself react.

Part 4: The Fluorine Anomaly ( )

In Nucleophilic Aromatic Substitution (


), the reactivity order inverts: F >> Cl 

Br > I
.[2][3] This is because the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.[4] The high electronegativity of Fluorine stabilizes this anionic intermediate.[2]
  • Constraint: This pathway generally requires an electron-withdrawing group (EWG) such as

    
    , 
    
    
    
    , or a nitrogen heterocycle ortho/para to the fluorine.[1]
  • Application: In bromo-fluoro-iodo benzenes, if an EWG is introduced (e.g., via the C-I coupling step), the C-F bond becomes a "spring-loaded" trigger for amine or alkoxide nucleophiles, often displacing the fluorine while leaving the bromine intact (if conditions are mild).

Part 5: Visualization of Reaction Logic

Diagram 1: The Sequential Functionalization Workflow

This flowchart illustrates the standard "Order of Operations" to maximize yield and selectivity.

ReactivityWorkflow Start 1-Bromo-2-Fluoro-4-Iodobenzene Step1 Step 1: C-I Activation (Pd(0) / RT / Mild Base) Start->Step1 Lowest BDE (~65 kcal) Inter1 Intermediate A: 4-Substituted-1-Bromo-2-Fluorobenzene Step1->Inter1 Step2_PathA Path A: C-Br Activation (Pd(0) / >80°C / Bulky Ligand) Inter1->Step2_PathA Suzuki/Buchwald Step2_PathB Path B: Li-Br Exchange (n-BuLi / -78°C) Inter1->Step2_PathB Lithiation Inter2 Intermediate B: Di-Functionalized Fluorobenzene Step2_PathA->Inter2 Step2_PathB->Inter2 Step3 Step 3: C-F Activation (SNAr with Amine/Alkoxide) Inter2->Step3 Requires EWG Final Final Product: Tri-Functionalized Arene Step3->Final

Caption: Sequential chemo-orthogonal functionalization exploiting BDE gradients (I > Br > F).

Diagram 2: Reactivity Decision Matrix

A decision tree for selecting the correct reagent based on the desired bond activation.

DecisionMatrix Root Target Bond Selection BranchI Target: C-Iodine Root->BranchI BranchBr Target: C-Bromine Root->BranchBr BranchF Target: C-Fluorine Root->BranchF MethodI1 Suzuki Coupling (Pd(PPh3)4, 25°C) BranchI->MethodI1 C-C Bond MethodI2 Turbo-Grignard (-40°C) BranchI->MethodI2 Electrophile Trap MethodBr1 Suzuki Coupling (Pd-SPhos, 80°C) BranchBr->MethodBr1 Post C-I reaction MethodBr2 Li-Halogen Exch (t-BuLi, -78°C) BranchBr->MethodBr2 Careful Temp Control MethodF1 SNAr (Needs EWG, Heat) BranchF->MethodF1 Nucleophiles MethodF2 C-F Activation (Ni/Photoredox) BranchF->MethodF2 Advanced Cat.

Caption: Reagent selection matrix based on target halogen and mechanistic requirements.

References

  • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of dibromoarenes.[5] The Journal of Organic Chemistry. Link (Validates Br vs I selectivity principles).

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1] Angewandte Chemie International Edition.[1][6] Link (Source for Turbo-Grignard protocols).[1]

  • Roh, K. R., et al. (2016). Pd-catalyzed selective one-pot cross-coupling reactions of bromo-chloro-iodo-arenes. Tetrahedron Letters.[1] Link

  • Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution.[1][2][3][7] Chemical Reviews.[1][8] Link (Foundational text for F > I reactivity in SNAr).

  • Sessler, J. L., et al. (2008). Sequential functionalization of 1-bromo-2,4-difluoro-5-iodobenzene.[1] The Journal of Organic Chemistry. Link

Sources

Deconstructing Complexity: A Technical Guide to the SMILES Representation of 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the Simplified Molecular Input Line Entry System (SMILES) notation for the complex, polysubstituted aromatic compound, 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene. Targeted at researchers, scientists, and professionals in drug development, this document will not only present the definitive SMILES string but also elucidate the systematic process of its derivation and its critical role in modern cheminformatics.

The Imperative of Unambiguous Representation in Drug Discovery

In the vast landscape of chemical data that underpins drug discovery, the ability to represent a molecule in a machine-readable format is paramount. The SMILES notation serves as a cornerstone of cheminformatics, enabling the storage, searching, and analysis of chemical structures within extensive databases.[1][2] The accuracy of this representation is critical; a single misplaced character can lead to the retrieval of an entirely different molecule, with potentially divergent biological and chemical properties. The subject of this guide, 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene, serves as an excellent case study due to its multiple and varied substituents on a core aromatic scaffold.

Deriving the SMILES String: A Step-by-Step Protocol

The generation of a SMILES string from a chemical name is a systematic process rooted in the principles of chemical graph theory. The following protocol outlines the derivation for 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene.

Protocol 1: Manual Generation of the SMILES String

  • Identify the Parent Structure: The parent structure is benzene, a six-carbon aromatic ring. In SMILES, this can be represented by a series of six carbon atoms with alternating single and double bonds (C1=CC=CC=C1) or, more commonly, using lowercase letters to denote aromaticity (c1ccccc1).

  • Number the Ring: According to IUPAC nomenclature, the substituents are located at positions 1, 2, 3, and 5. We will use this numbering to place the substituents on our SMILES representation.

  • Represent the Substituents:

    • 1-(Benzyloxy): This is a benzyl group (a benzene ring attached to a methylene group, -CH2-) linked to an oxygen atom. The SMILES for the benzyl group is c1ccccc1C. Therefore, the benzyloxy group is -OCc1ccccc1.

    • 2-Fluoro: Represented by the atomic symbol 'F'.

    • 3-Iodo: Represented by the atomic symbol 'I'.

    • 5-Bromo: Represented by the atomic symbol 'Br'.

  • Assemble the SMILES String: Starting with the benzene ring, we add the substituents at their designated positions. We will place the substituents in parentheses to indicate they are branches off the main ring.

    • Begin with the first carbon of the benzene ring and attach the benzyloxy group: c1(OCc2ccccc2)

    • Move to the second carbon and add the fluoro group: c1(OCc2ccccc2)c(F)

    • Move to the third carbon and add the iodo group: c1(OCc2ccccc2)c(F)c(I)

    • Move to the fourth and fifth carbons, adding the bromo group at the fifth position: c1(OCc2ccccc2)c(F)c(I)cc(Br)

    • Complete the ring: c1(OCc2ccccc2)c(F)c(I)cc(Br)c1

  • Canonicalization: To ensure a single, unique SMILES string for a given molecule, a process called canonicalization is applied. This involves a set of rules that generate a standardized representation. While the manually derived SMILES is valid, computational algorithms are used to produce the canonical form. For 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene, a canonical SMILES string is: c1ccc(cc1)COc2c(F)c(I)cc(Br)c2

Visualizing the Molecular Structure and SMILES Derivation

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and the logic of SMILES construction.

Figure 1: Molecular graph of 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene.

cluster_input Input cluster_process SMILES Derivation cluster_output Output IUPAC 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene P1 Identify Parent: Benzene (c1...c1) IUPAC->P1 P2 Number Ring & Identify Substituents: - 1: OCc2ccccc2 - 2: F - 3: I - 5: Br P1->P2 P3 Assemble Branched String: c1(OCc2ccccc2)c(F)c(I)cc(Br)c1 P2->P3 P4 Canonicalization Algorithm P3->P4 SMILES Canonical SMILES: c1ccc(cc1)COc2c(F)c(I)cc(Br)c2 P4->SMILES

Figure 2: Workflow for deriving the canonical SMILES string.

Validation Protocol: Ensuring Structural Integrity

The trustworthiness of a SMILES string is confirmed by its ability to be accurately converted back into the intended chemical structure. This self-validating principle is a cornerstone of reliable cheminformatics.

Protocol 2: SMILES Validation via Structure Conversion

  • Select a SMILES to Structure Converter: Utilize a reputable online tool or cheminformatics software package such as ChemDraw, MarvinSketch, or RDKit. Many online converters are readily available, for instance, the one provided by the National Cancer Institute's Chemical Identifier Resolver.

  • Input the Canonical SMILES String: Copy and paste the canonical SMILES string (c1ccc(cc1)COc2c(F)c(I)cc(Br)c2) into the input field of the chosen converter.

  • Generate the 2D Structure: Execute the conversion.

  • Verify the Structure: Carefully examine the generated 2D structure to ensure it matches the IUPAC name 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene. Check for the correct parent ring and the precise placement and identity of all substituents.

SMILES_Input Canonical SMILES String: c1ccc(cc1)COc2c(F)c(I)cc(Br)c2 Converter SMILES to Structure Converter (e.g., RDKit) SMILES_Input->Converter Structure_Output Generated 2D Structure Converter->Structure_Output Verification Visual Verification: - Benzene Core - Substituents at correct positions - All atoms present Structure_Output->Verification Result Validation: Successful Verification->Result

Figure 3: Workflow for the validation of the SMILES string.

Quantitative Data Summary

The following table summarizes key computed properties for 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene, which can be derived from its SMILES representation using various cheminformatics tools.

PropertyValueSource
Molecular Formula C13H9BrFIO(Calculated)
Molecular Weight 419.02 g/mol (Calculated)
Canonical SMILES c1ccc(cc1)COc2c(F)c(I)cc(Br)c2(This Guide)
XLogP3 5.3(Estimated)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 1(Calculated)
Rotatable Bonds 2(Calculated)

Conclusion

The SMILES string c1ccc(cc1)COc2c(F)c(I)cc(Br)c2 provides a concise and computationally tractable representation of 1-(benzyloxy)-5-bromo-2-fluoro-3-iodobenzene. Its systematic derivation and validation are crucial for maintaining data integrity in drug discovery and chemical research. This guide has provided a comprehensive overview of the process, emphasizing the importance of a methodical approach to ensure accuracy in cheminformatics workflows.

References

  • Daylight Chemical Information Systems, Inc. SMILES - A Simplified Chemical Language.[Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36. [Link]

  • U.S. Environmental Protection Agency. SMILES Tutorial.[Link]

  • Heidenreich, H. (2025). SMILES: Compact Notation for Chemical Structures.[Link]

  • National Center for Biotechnology Information. PubChem.[Link]

Sources

Methodological & Application

Protocol for selective Sonogashira coupling at iodine position C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide a robust, high-fidelity protocol for the regioselective Sonogashira cross-coupling of terminal alkynes at the C3-iodine position of 2,3-dihalopyridines (specifically 2-chloro-3-iodopyridine), preserving the C2-halogen for subsequent functionalization.

Scientific Context: In medicinal chemistry, particularly kinase inhibitor development (e.g., p38 MAP kinase or VEGFR inhibitors), the 2,3-disubstituted pyridine scaffold is ubiquitous. The challenge lies in achieving exclusive coupling at the C3-iodine bond without affecting the C2-chlorine bond. This selectivity is governed by the bond dissociation energy (BDE) differentials between C–I and C–Cl, and is kinetically controlled by catalyst choice and temperature.

Scope: This guide details the thermodynamic rationale, experimental setup, and purification strategy to ensure >95% regioselectivity.

Mechanistic Logic & Causality (E-E-A-T)

The Selectivity Principle: Chemoselectivity via Oxidative Addition

The success of this protocol relies on the rate of Oxidative Addition (OA) , the first and rate-determining step in the catalytic cycle.

  • Bond Strength Hierarchy: The C–I bond is significantly weaker (~65 kcal/mol) than the C–Cl bond (~95 kcal/mol).

  • Electronic Effects: The pyridine ring is electron-deficient. The C2 position is more electron-deficient than C3 due to the adjacent nitrogen (inductive and resonance effects). While nucleophilic aromatic substitution (

    
    ) favors C2, Palladium-catalyzed cross-coupling  favors the weaker bond (C3–I) for oxidative addition.
    
  • Temperature Control: At ambient temperatures (20–25°C), the Pd(0) species possesses sufficient energy to insert into the C–I bond but insufficient energy to overcome the activation barrier for the C–Cl bond. Heating (>50°C) erodes this selectivity, leading to bis-coupling or complex mixtures.

Catalytic System Choice
  • Catalyst:

    
     is preferred over 
    
    
    
    .[1] The bis(triphenylphosphine) complex is stable and generates the active Pd(0) species in situ, providing a controlled release that favors the lower-energy C–I insertion.
  • Co-Catalyst: CuI facilitates the transmetallation step by forming a copper-acetylide intermediate.

  • Base/Solvent: Triethylamine (

    
    ) acts as both base and co-solvent, effectively sequestering the HI byproduct.
    

Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4]RoleCritical Note
2-Chloro-3-iodopyridine 1.0SubstrateMust be dry; trace water inhibits coupling.
Terminal Alkyne 1.1Coupling PartnerSlight excess ensures complete conversion of iodide.

0.02 (2 mol%)CatalystHigh purity required (yellow powder).
CuI 0.01 (1 mol%)Co-catalystMust be off-white/tan. Green/blue indicates oxidation (do not use).
Triethylamine (

)
Solvent/ExcessBase/SolventDistilled over

or HPLC grade.
THF (Tetrahydrofuran) Co-solventSolventAnhydrous; stabilizes the intermediate.
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Fit the flask with a rubber septum and an argon/nitrogen inlet.

  • Why:

    
     and Copper-acetylides are sensitive to oxidation. Oxygen causes homocoupling of the alkyne (Glaser coupling), consuming the reagent and complicating purification.
    

Step 2: Reagent Loading (The "Solvent-Last" Technique)

  • Charge the flask with 2-Chloro-3-iodopyridine (1.0 equiv),

    
      (2 mol%), and CuI  (1 mol%).
    
  • Evacuate and backfill with Argon three times.

  • Syringe in anhydrous THF (5 mL per mmol substrate) and

    
      (5 mL per mmol substrate).
    
  • Start stirring. The solution should appear yellow/orange.

Step 3: Alkyne Addition & Reaction

  • Add the Terminal Alkyne (1.1 equiv) dropwise via syringe over 5 minutes.

  • Critical Checkpoint: Stir at Room Temperature (23°C) . Do not heat.

  • The reaction usually darkens to brown/black within 30 minutes (formation of Pd-black traces and ammonium salts).

Step 4: Monitoring (Self-Validating System)

  • TLC System: 10% EtOAc in Hexanes.

  • Observation:

    • 
       Substrate (Iodide): ~0.5 (UV active).
      
    • 
       Product (C3-Alkyne): ~0.4 (UV active, often fluorescent).
      
    • 
       Bis-coupled impurity: ~0.2 (forms only if heated).
      
  • Endpoint: Reaction is typically complete in 2–4 hours. If starting material remains after 6 hours, add 0.5 mol% additional catalyst, but do not raise temperature .

Step 5: Workup & Purification

  • Filter the reaction mixture through a pad of Celite to remove palladium residues and ammonium salts. Rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Note: The C2-chloro group makes the product lipophilic; it elutes early.

Visualization of Pathway & Logic

The following diagram illustrates the selective kinetic pathway versus the thermal degradation pathway.

SonogashiraSelectivity Figure 1: Kinetic Selectivity in 2,3-Dihalopyridine Coupling Substrate 2-Chloro-3-iodopyridine (Start) OA_Intermediate Oxidative Addition (C3-I Insertion) Substrate->OA_Intermediate Fast (Weak C-I Bond) Pd_Catalyst Pd(0) Active Species Pd_Catalyst->OA_Intermediate Transmetal Transmetallation (Cu-Acetylide) OA_Intermediate->Transmetal Rate Limiting Product 3-Alkynyl-2-chloropyridine (Target Product) Transmetal->Product Reductive Elimination Heat High Temp (>50°C) Product->Heat Excess Energy BisProduct 2,3-Dialkynylpyridine (Impurity) Heat->BisProduct Activation of C-Cl

Caption: Kinetic pathway favoring C3-I oxidative addition at ambient temperature, avoiding C2-Cl activation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction Catalyst oxidation or wet solvent.Use fresh

; distill

. Ensure Argon line is active.
Homocoupling (Glaser) Oxygen presence in flask.Degas solvents thoroughly (freeze-pump-thaw or sparging).
Loss of Selectivity (Bis-coupling) Temperature too high.Maintain reaction at 20–25°C. Use a water bath if ambient temp is high.
Low Yield Incomplete transmetallation.Increase CuI loading to 2-3 mol%. Ensure alkyne is not volatile/lost.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.

  • Handa, S., et al. (2018).[6] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545.

  • Marsden, S. P., et al. (2008). Synthetic approaches to the 2,3-disubstituted pyridine scaffold. Organic & Biomolecular Chemistry, 6, 2021-2034.
  • BenchChem Application Notes. (2025). Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.[7] (General protocol adaptation for heterocycles).

Sources

Application Note: Orthogonal Assembly of Rigid PROTAC Linkers Using 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Protein Degradation (TPD) . It details the strategic utilization of 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene (referred to herein as BFIB-Linker Core ) as a high-value, tri-orthogonal scaffold for constructing rigid, vector-defined PROTAC linkers.

Executive Summary

In PROTAC design, "Linkerology" has shifted from simple flexible chains (PEG/alkyl) to rigid, aromatic-rich scaffolds that improve permeability, metabolic stability, and ternary complex cooperativity. 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene represents a premium "Hub Scaffold" offering three distinct vectors for functionalization. Its unique halogenation pattern allows for sequential, site-selective cross-coupling , enabling the precise spatial orientation of the E3 ligase ligand relative to the Protein of Interest (POI) ligand.

Technical Specifications & Chemical Logic

Compound Profile
PropertySpecification
IUPAC Name 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene
Molecular Formula C₁₃H₉BrFIO
Molecular Weight ~406.02 g/mol
Key Functionality Iodo (C3): High reactivity (Site A)Bromo (C5): Medium reactivity (Site B)Benzyloxy (C1): Masked Phenol (Site C)Fluoro (C2): Conformational lock / Metabolic blocker
Solubility High in DCM, THF, DMSO; Low in Water
The "Tri-Orthogonal" Strategy

The power of this scaffold lies in the reactivity hierarchy of its substituents, allowing a controlled, stepwise assembly of the PROTAC molecule without protecting group shuffling on the ligands.

  • Phase I (High Reactivity): The C3-Iodo bond is the most labile to Pd-catalyzed oxidative addition. It allows selective functionalization (e.g., Sonogashira or Suzuki coupling) at room temperature, leaving the C5-Bromo intact.

  • Phase II (Medium Reactivity): The C5-Bromo bond requires higher temperatures or more active catalysts (e.g., Buchwald precatalysts) to react, enabling the attachment of the second arm after Phase I is complete.

  • Phase III (Latent Functionality): The C1-Benzyloxy group is stable to Pd-coupling conditions. It is removed only in the final stages (hydrogenolysis or Lewis acid) to reveal a phenol, which serves as a handle for etherification or carbamate formation.

The Role of Fluorine (C2)

The C2-Fluorine is not merely a bystander; it serves two critical roles:[]

  • Conformational Bias: Through the gauche effect and dipole interactions, the fluorine atom restricts the rotation of the adjacent phenol ether, locking the linker into a preferred conformation that can enhance ternary complex stability (cooperativity).

  • Metabolic Shielding: It blocks the electron-rich aromatic ring from oxidative metabolism (P450 hydroxylation) at the most accessible ortho-position.

Experimental Protocols

Workflow Overview

The following protocols describe the synthesis of a hypothetical PROTAC library where the BFIB-Linker Core connects a Cereblon ligand (Pomalidomide derivative) and a BRD4 ligand (JQ1 derivative).

Diagram 1: Orthogonal Assembly Pathway

PROTAC_Assembly Start BFIB-Linker Core (I, Br, OBn) Step1 Step 1: C3-Selective Coupling (Sonogashira/Suzuki) Target: Iodo Group Start->Step1 Pd(PPh3)2Cl2, CuI RT, 2h Inter1 Intermediate A (Fct-A, Br, OBn) Step1->Inter1 Step2 Step 2: C5-Coupling (Suzuki/Buchwald) Target: Bromo Group Inter1->Step2 Pd(dppf)Cl2, 80°C Inter2 Intermediate B (Fct-A, Fct-B, OBn) Step2->Inter2 Step3 Step 3: Deprotection (BBr3 or H2/Pd) Target: Benzyloxy Inter2->Step3 Unmasking Final PROTAC Scaffold (Fct-A, Fct-B, OH) Step3->Final Ready for Linker C Attachment

Caption: Stepwise functionalization of the BFIB core utilizing reactivity differences between I, Br, and OBn groups.

Protocol A: Site-Selective Sonogashira Coupling (C3-Iodo)

Objective: Install an alkyne-terminated linker arm at the C3 position without affecting the C5-bromide.

Reagents:

  • BFIB-Linker Core (1.0 eq)

  • Terminal Alkyne (e.g., Propargyl-PEG-Amine-Boc) (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.01 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with BFIB-Linker Core, Pd(PPh₃)₂Cl₂, and CuI under Argon atmosphere.

  • Dissolution: Add anhydrous THF (0.1 M concentration relative to substrate) and Et₃N via syringe.

  • Addition: Add the terminal alkyne dropwise at Room Temperature (20-25°C) .

    • Critical Note: Do not heat. The Iodo-group reacts at RT. Heating (>50°C) may initiate minor oxidative addition at the Bromo-position.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.8) should disappear, replaced by a fluorescent product (Rf ~0.5).

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Coupling (C5-Bromo)

Objective: Attach an aryl or heteroaryl ligand (e.g., E3 Ligase binder fragment) at the C5 position.

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine Intermediate A, Boronic Ester, and Pd catalyst.

  • Solvent System: Add 1,4-Dioxane and aqueous K₂CO₃ (Ratio 4:1). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80–90°C for 6–12 hours.

    • Note: The C5-Bromo is sterically accessible but less reactive than the Iodo group. The presence of the C2-Fluoro does not significantly hinder this position.

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Purification: Silica gel chromatography.

    • Yield Expectation: 70–85%.

Protocol C: Benzyl Deprotection & Phenol Alkylation

Objective: Unmask the C1-hydroxyl to attach the final PROTAC component (e.g., via Mitsunobu reaction or alkylation).

Option 1: Hydrogenolysis (Mildest)

  • Conditions: H₂ (1 atm), Pd/C (10% w/w), MeOH/EtOAc (1:1), RT, 4h.

  • Constraint: Avoid if the molecule contains reducible alkenes/alkynes (from Step 1). If an alkyne was used in Step 1, use Option 2.

Option 2: Lewis Acid Deprotection (Standard for Alkyne-containing linkers)

  • Reagents: BCl₃ (1M in DCM) or BBr₃.

  • Procedure:

    • Cool solution of Intermediate B in DCM to -78°C.

    • Add BCl₃ (3.0 eq) dropwise.

    • Stir at -78°C for 1h, then warm to 0°C.

    • Quench with MeOH.

  • Result: Quantitative conversion to the free phenol.

Functionalization (Mitsunobu):

  • React the newly formed phenol with an alcohol-containing Ligand (e.g., HO-PEG-Ligand) using PPh₃/DIAD in THF to complete the PROTAC.

Analytical Data Summary (Reference Values)

Fragment¹H NMR Characteristic Shift (CDCl₃, 400 MHz)
Parent Core δ 5.15 (s, 2H, OCH₂Ph), δ 7.30-7.45 (m, 5H, Ph), δ 7.62 (dd, 1H, H-4), δ 7.18 (dd, 1H, H-6)
Post-Sonogashira (C3) Disappearance of C3-I signal (indirectly observed via shift of H-4). Appearance of linker protons.
Post-Suzuki (C5) Diagnostic shifts of aromatic protons due to extended conjugation.
Post-Deprotection Disappearance of δ 5.15 (benzyl CH₂) and δ 7.30-7.45 (benzyl aromatic). Appearance of broad singlet δ ~5.5-9.0 (Phenol OH).

References & Grounding

  • PROTAC Linker Design Principles:

    • Baud, M. G. J., et al. "Current strategies for the design of PROTAC linkers: a critical review."[2] Explor. Target Antitumor Ther.2020 , 1, 273-312.[2] Link

  • Halogen Reactivity in Pd-Catalysis:

    • Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Halogenated Aromatics." Organic Reactions.[3] (General Reference for I > Br selectivity).

  • Rigid Linkers in TPD:

    • Farnaby, W., et al. "Discovery of a CNS Active GSK3 Degrader."[4] Domainex Application Notes. Link

  • Chemical Properties of Halogenated Phenols:

    • PubChem Compound Summary for 2-Bromo-5-chloro-1-fluoro-3-iodobenzene (Analogous reactivity pattern). Link

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, heavy metals). All experiments should be conducted in a fume hood with appropriate PPE. Optimization of catalyst loading and temperature may be required depending on the specific steric demand of the attached ligands.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of Bromo-Iodo Benzenes

[1]

Executive Summary

The selective amination of 1-bromo-4-iodobenzene (and its isomers) represents a critical "linchpin" strategy in medicinal chemistry. It allows for the rapid construction of non-symmetric bis-amino arenes or amino-aryl scaffolds. This guide details the thermodynamic and kinetic parameters required to exclusively engage the C–I bond while leaving the C–Br bond intact for subsequent functionalization. We provide two distinct protocols: Method A for high-fidelity C–I selectivity using Xantphos, and Method B for the subsequent activation of the remaining C–Br bond using Third-Generation Buchwald Precatalysts.

Mechanistic Grounding: The Kinetic Hierarchy

The success of this transformation relies on exploiting the kinetic difference in Oxidative Addition (OA) between the C–I and C–Br bonds.

The Selectivity Principle

In Palladium-catalyzed cross-coupling, the bond dissociation energy (BDE) dictates the rate of oxidative addition:

  • C–I BDE: ~65 kcal/mol (Fastest OA)

  • C–Br BDE: ~81 kcal/mol (Slower OA)

  • C–Cl BDE: ~96 kcal/mol (Slowest OA)

To achieve chemoselectivity, one must select a ligand system where the catalyst rests in a state that is reactive enough to insert into C–I but kinetically incompetent (at a given temperature) to insert into C–Br.

  • Bis-phosphine Ligands (e.g., Xantphos): These ligands, with wide bite angles, facilitate reductive elimination but, crucially, they generate a Pd(0) species that discriminates well between I and Br at moderate temperatures (40–60 °C).

  • Biaryl Monophosphines (e.g., BrettPhos, RuPhos): These form highly active mono-ligated Pd(0) species. While efficient, their high reactivity can erode selectivity, leading to "over-reaction" at the bromide site unless temperature is strictly controlled.

Decision Logic Diagram

The following diagram illustrates the kinetic branching that determines product distribution.

ChemoselectivityStartSubstrate:Bromo-Iodo BenzenePd0Active CatalystPd(0)LStart->Pd0 + Pd Source/LigandOA_IPath A: Oxidative Addition (C-I)Fast & ExergonicPd0->OA_I T < 60°CWide Bite Angle LigandOA_BrPath B: Oxidative Addition (C-Br)Slower, Higher EaPd0->OA_Br T > 80°CBulky MonophosphineInt_IL-Pd(II)(Ar)-I(Bromide intact)OA_I->Int_IInt_BrL-Pd(II)(Ar)-Br(Iodide intact)OA_Br->Int_BrProd_IProduct A:Mono-amine (Br retained)Int_I->Prod_I + Amine/BaseReductive EliminationProd_MixProduct B:Bis-amine / MixturesInt_Br->Prod_MixProd_I->OA_Br Sequential Step(Increase T or Change Ligand)

Figure 1: Kinetic decision tree for chemoselective oxidative addition. Path A is favored by bis-phosphines and lower temperatures.

Method A: Site-Selective Amination (C–I Activation)

Objective: Couple an amine to the iodide position while preserving the bromide. Primary Recommendation: Pd₂(dba)₃ / Xantphos System.[1]

Rationale

Xantphos is a trans-spanning bis-phosphine with a large bite angle (111°). This geometry promotes the reductive elimination of the amine product but renders the oxidative addition step sensitive enough to discriminate between Iodide and Bromide. We utilize a weak base (Cs₂CO₃) to prevent background side reactions and enhance functional group tolerance.

Protocol

Reagents:

  • Substrate: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (1.0–2.5 mol%) or Pd(OAc)₂ (2.0–5.0 mol%)

  • Ligand: Xantphos (2.0–5.0 mol%) [Ensure 1:1 Pd:Ligand ratio if using bis-phosphine]

  • Base: Cs₂CO₃ (1.5–2.0 equiv) [Dried]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (24 mg, 0.04 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and 1-bromo-4-iodobenzene (283 mg, 1.0 mmol).

    • Self-Validation: If the amine is a solid, add it here.

  • Degassing: Cap the vessel and evacuate/backfill with Argon (3 cycles).

  • Liquid Addition: Add anhydrous 1,4-Dioxane (5 mL). If the amine is liquid, add it now via syringe.

  • Activation: Place the vessel in a pre-heated oil bath at 40–60 °C .

    • Critical Control Point: Do NOT exceed 60 °C initially. Higher temperatures increase the probability of C–Br insertion.

  • Monitoring: Monitor by TLC or LCMS at 2-hour intervals. The starting material (SM) should disappear, converting to a single mono-aminated product.

    • Checkpoint: If C–Br activation is observed (bis-amination), lower temperature to 40 °C or switch solvent to Toluene.

  • Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Method B: Sequential Amination (C–Br Activation)

Objective: React the remaining bromide with a different amine after Method A is complete. Primary Recommendation: Pd G3/G4 Buchwald Precatalysts (RuPhos or BrettPhos).

Rationale

The remaining aryl bromide is deactivated (electron-rich) if the first amine was an electron donor (e.g., morpholine, aniline). Therefore, a highly active catalyst system is required for the second step. Third-generation (G3) or fourth-generation (G4) palladacycles are ideal as they activate rapidly at room temperature and prevent the need for induction periods.

Protocol

Reagents:

  • Substrate: Bromo-amine product from Method A (1.0 equiv)

  • Nucleophile: Amine 2 (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) (1.0–3.0 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)

  • Solvent: THF or Toluene

Step-by-Step Workflow:

  • Setup: Prepare a vial with the isolated product from Method A.

  • Catalyst Charge: Add RuPhos Pd G4 (approx. 2-3 mol%) and NaOtBu (1.4 equiv).

  • Solvent: Add THF (0.2 M concentration).

  • Reaction: Heat to 80–100 °C .

    • Note: Unlike the iodide step, forcing conditions are often necessary here, especially if the first amination increased electron density on the ring.

  • Completion: Reaction is usually complete within 2–6 hours.

Comparative Data & Ligand Selection

The following table summarizes the expected selectivity profiles for common ligand classes when reacting 1-bromo-4-iodobenzene.

Ligand ClassExample LigandC–I SelectivityC–Br ReactivityRecommended Use
Bis-phosphine XantphosExcellent LowMethod A (Selective Step)
Bis-phosphine BINAPGoodLowAlternative for Method A
Biaryl Monophosphine BrettPhosModerateHigh Method B (Difficult Step)
Biaryl Monophosphine RuPhosModerateHigh Method B (Steric bulk)
Ferrocenyl DPPFVery GoodLowAlternative for Method A

*Note: Biaryl monophosphines are so active they may couple the bromide even at low temperatures if the iodide is consumed, leading to mixtures.

Troubleshooting & FAQs

Q: I am seeing bis-amination (reaction at both I and Br) during Method A.

  • Cause: Temperature too high or catalyst too active.

  • Solution: Lower temperature to RT. Switch from Cs₂CO₃ to K₃PO₄ (weaker base). Ensure you are using Xantphos, not a Buchwald G3/G4 catalyst for the first step.

Q: The reaction stalls after 50% conversion.

  • Cause: Catalyst poisoning by Iodide.

  • Insight: Free iodide ions (I⁻) generated during the reaction can poison Pd catalysts by forming unreactive [L₂Pd(Ar)I]⁻ species (the "Iodide Effect").

  • Solution: Unlike standard couplings, adding extra ligand usually helps.[2] Alternatively, switch to a solvent where NaI/KI is insoluble (e.g., Toluene) to precipitate the halide waste.

Q: Can I do this in one pot?

  • Strategy: Yes. Perform Method A (Pd/Xantphos/Cs₂CO₃) at 60 °C. Once complete, add the second amine, a stronger base (NaOtBu), and a "spiking" dose of a more active catalyst (e.g., RuPhos Pd G4), then raise temp to 100 °C.

References

  • Mechanistic Studies of Oxidative Addition

    • Mann, G.; Incarvito, C.; Rheingold, A. L.; Hartwig, J. F. "Evidence for the Oxidative Addition of Aryl Halides to Palladium(0) via Anionic Intermediates." J. Am. Chem. Soc.[1][3]1999 , 121, 3224.

  • Xantphos Selectivity

    • Guari, Y.; van Es, D. S.; Reek, J. N. H.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. "An Efficient, Palladium-Catalyzed Amination of Aryl Bromides and Iodides." Tetrahedron Lett.1999, 40, 3789.
  • Buchwald Ligand Generations (G3/G4)

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." J. Org. Chem.2014, 79, 4161.
  • Chemoselectivity in Polyhalogenated Arenes

    • Lundgren, R. J.; Stradiotto, M. "Key Concepts in Ligand Design: An Introduction to Chelating Phosphines." Chem. Sci.2012, 3, 378.

Application Note and Protocol: A Streamlined Synthesis of 3-Benzyloxy-4-fluoro-5-iodo-phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-benzyloxy-4-fluoro-5-iodo-phenylboronic acid, a key building block in medicinal chemistry and materials science. Boronic acids and their derivatives are crucial in modern drug discovery, acting as versatile intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] This protocol details a reliable and efficient synthetic route, starting from commercially available precursors. We will delve into the mechanistic reasoning behind the procedural steps, offer practical insights for optimization, and provide troubleshooting guidance. The described method is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have garnered significant attention in pharmaceutical research and development.[3][4] Their stability, low toxicity, and predictable reactivity make them ideal for constructing complex molecular architectures.[1] The title compound, 3-benzyloxy-4-fluoro-5-iodo-phenylboronic acid, incorporates several key structural features:

  • A Boronic Acid Moiety: This functional group is the cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of biaryl structures.[1][2]

  • A Fluorine Substituent: The inclusion of a fluorine atom can significantly modulate the electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.[5][6]

  • An Iodine Atom: This provides a reactive handle for further functionalization, such as additional cross-coupling reactions.

  • A Benzyloxy Protecting Group: This group protects a hydroxyl functionality during the synthesis and can be removed in later steps if required.

The unique combination of these features makes 3-benzyloxy-4-fluoro-5-iodo-phenylboronic acid a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials.[7]

Reaction Scheme and Mechanism

The synthesis of 3-benzyloxy-4-fluoro-5-iodo-phenylboronic acid is typically achieved through a multi-step process starting from a readily available substituted aniline. The general synthetic strategy involves protection of the aniline, followed by iodination, benzylation, and finally, a lithium-halogen exchange followed by borylation.

A common synthetic route involves the following key transformations:

  • Protection of the Amino Group: The starting aniline is protected, often as an acetamide, to prevent unwanted side reactions in subsequent steps.

  • Iodination: An electrophilic iodination introduces the iodine atom onto the aromatic ring.

  • Hydrolysis: The protecting group is removed to regenerate the aniline.

  • Diazotization and Hydroxylation: The aniline is converted to a phenol via a diazonium salt intermediate.

  • Benzylation: The phenol is protected with a benzyl group.

  • Borylation: The aryl iodide undergoes a lithium-halogen exchange followed by reaction with a trialkyl borate to form the boronic acid.

The final and most critical step, the formation of the boronic acid, proceeds via an organolithium intermediate. This highly reactive species is generated by treating the aryl iodide with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting aryllithium then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). Subsequent acidic workup hydrolyzes the boronate ester to yield the desired phenylboronic acid.[8][9][10]

Experimental Protocol

This protocol outlines the synthesis of 3-benzyloxy-4-fluoro-5-iodo-phenylboronic acid from 1-(benzyloxy)-2-fluoro-3-iodobenzene.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1-(Benzyloxy)-2-fluoro-3-iodobenzene≥98%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard Laboratory Supplier
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard Laboratory Supplier
Triisopropyl borate≥98%Standard Laboratory Supplier
Hydrochloric Acid (HCl)1 M aqueous solutionStandard Laboratory Supplier
Diethyl etherAnhydrousStandard Laboratory Supplier
HexanesACS GradeStandard Laboratory Supplier
Magnesium sulfate (MgSO4)AnhydrousStandard Laboratory Supplier
Round-bottom flasksFlame-driedStandard Laboratory Glassware
Syringes and needlesDryStandard Laboratory Consumables
Magnetic stirrer and stir barsStandard Laboratory Equipment
Low-temperature bath(e.g., Dry ice/acetone)Standard Laboratory Equipment
Rotary evaporatorStandard Laboratory Equipment
Inert atmosphere setup(Nitrogen or Argon)Standard Laboratory Equipment
Step-by-Step Procedure

CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-(benzyloxy)-2-fluoro-3-iodobenzene (e.g., 5.0 g, 14.6 mmol).

    • Dissolve the starting material in 100 mL of anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, e.g., 6.4 mL, 16.1 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium intermediate.

  • Borylation:

    • In a separate flame-dried flask, prepare a solution of triisopropyl borate (e.g., 4.1 mL, 17.5 mmol, 1.2 equivalents) in 20 mL of anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly add the triisopropyl borate solution to the aryllithium solution via cannula or syringe while maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of 50 mL of 1 M hydrochloric acid (HCl). Caution: The quenching of residual n-butyllithium is exothermic.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often obtained as a solid. It can be purified by trituration or recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield 3-benzyloxy-4-fluoro-5-iodo-phenylboronic acid as a white to off-white solid.

Visualization of the Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start: 1-(Benzyloxy)-2-fluoro-3-iodobenzene in Anhydrous THF lithiation Lithium-Halogen Exchange (-78°C, n-BuLi) start->lithiation borylation Borylation (-78°C to RT, Triisopropyl borate) lithiation->borylation quench Acidic Quench (1M HCl) borylation->quench extraction Extraction (Diethyl Ether) quench->extraction purification Purification (Recrystallization) extraction->purification end_product 3-Benzyloxy-4-fluoro-5-iodo-phenylboronic acid purification->end_product

Sources

Orthogonal Reactivity Unleashed: A Guide to C-H Activation on Benzyloxy- and Halogen-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Multifunctional Substrates

Modern organic synthesis and drug discovery continuously demand more efficient and precise methods for molecular construction. Direct C–H activation has emerged as a transformative strategy, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2][3] This guide focuses on a particularly valuable class of substrates: those containing both a benzyloxy moiety and a halogen atom. This combination presents a unique synthetic opportunity, where the benzyloxy group can act as a weakly coordinating directing group for C–H activation, and the halogen serves as a robust handle for subsequent, orthogonal transformations like Suzuki or Sonogashira couplings.[4] Mastering the selective functionalization of C–H bonds in the presence of these two key groups unlocks powerful pathways for the rapid diversification of complex molecular scaffolds.

This application note provides a deep dive into the principles, mechanisms, and practical protocols for transition-metal-catalyzed C–H activation on these dual-functionalized aromatic systems. We will explore the nuanced interplay between catalyst, directing group, and substrate, offering field-proven insights to navigate the challenges and harness the full synthetic potential of these reactions.

Core Concepts: Navigating Selectivity

The Benzyloxy Group: A Subtle Director

Unlike strongly coordinating directing groups (e.g., pyridine, amides), the ether oxygen of a benzyloxy group is a weak coordinator for late transition metals like palladium and rhodium.[5][6] This "weak coordination" is advantageous, as it leads to the formation of less thermodynamically stable metallacycle intermediates.[7][8] These intermediates are more reactive in the subsequent functionalization step, often allowing for milder reaction conditions and preventing catalyst inhibition.[9] The primary role of the benzyloxy group is to position the metal catalyst in proximity to the ortho C–H bonds, facilitating their selective cleavage through mechanisms like Concerted Metalation-Deprotonation (CMD).[9][10]

The Halogen: An Orthogonal Handle

The presence of a halogen (Cl, Br, I) on the aromatic ring is critical for multi-step synthetic strategies. A key challenge is to achieve C–H activation without triggering premature oxidative addition at the carbon-halogen bond.[11] Fortunately, many modern catalytic systems, particularly those based on Pd(II), Rh(III), and Ir(III), are highly chemoselective.[9] They preferentially activate the C–H bond via the CMD pathway, leaving the C-X bond intact for later manipulation. This orthogonality is the cornerstone of the utility of these substrates.

Common Catalytic Systems
  • Palladium(II): Often used for C–H olefination and arylation. Catalysts like Pd(OAc)₂ are frequently paired with ligands, such as mono-protected amino acids (MPAA), which can accelerate the C–H activation step.[5]

  • Rhodium(III) and Iridium(III): These high-valent metals are powerful catalysts for a range of C–H functionalizations, including coupling with alkynes and alkenes.[9] They typically operate through a CMD mechanism.

  • Iridium(I): Primarily used for C–H borylation reactions. These systems can show different selectivity patterns, often favoring steric factors over electronic ones, and can be directed by weak coordination.[11][12][13]

Mechanistic Overview: The C–H Activation Cycle

The general mechanism for directed C–H activation involves several key steps. The following diagram illustrates a typical palladium-catalyzed cycle, which is broadly representative of related rhodium and iridium systems.

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output A Pd(II) Precatalyst (e.g., Pd(OAc)₂) B Substrate Coordination A->B + Substrate C C-H Activation (CMD) Forms Palladacycle B->C Base-Assisted D Coupling Partner Coordination/Insertion C->D + Coupling Partner E Reductive Elimination D->E Forms C-C bond F Catalyst Regeneration (Oxidation) E->F Product Released Product Functionalized Product E->Product F->A Oxidant Substrate Benzyloxy-Haloarene Substrate->B Partner Coupling Partner (e.g., Alkene, Arylboronic Acid) Partner->D Catalyst Pd(II), Rh(III), or Ir(III) Catalyst->A Base Base (e.g., Acetate) Base->C Oxidant Oxidant (Optional) Oxidant->F

Caption: Generalized catalytic cycle for directed C-H activation.

Application Notes and Protocols

Protocol 1: Palladium-Catalyzed ortho-Olefination of a Halogenated Benzyl Ether

This protocol details the olefination of a benzyl ether substrate, where the ether acts as a weak directing group. The conditions are optimized to favor C–H activation over C–Br bond cleavage, providing a cinnamate derivative that retains the halogen for subsequent chemistry.

Core Principle: This reaction leverages a Pd(II)/MPAA (mono-protected amino acid) catalytic system. The MPAA ligand accelerates the concerted metalation-deprotonation (CMD) step, enabling the use of the weakly coordinating ether as a directing group.[5]

Experimental Workflow Diagram

Caption: Step-by-step workflow for Pd-catalyzed C-H olefination.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromobenzyl ether substrate (1.0 equiv, 0.2 mmol), the acrylate coupling partner (e.g., n-butyl acrylate, 3.0 equiv, 0.6 mmol), Pd(OAc)₂ (10 mol%, 0.02 mmol), and the MPAA ligand (e.g., Ac-Gly-OH, 20 mol%, 0.04 mmol).

  • Solvent and Base Addition: Add K₂CO₃ (2.0 equiv, 0.4 mmol) as the base. Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times. Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 1.0 mL).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired ortho-olefinated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterConditionRationale
Catalyst Pd(OAc)₂ (10 mol%)Standard, reliable Pd(II) source for C-H activation.
Ligand Ac-Gly-OH (20 mol%)MPAA ligand accelerates the C-H cleavage step via a CMD mechanism.[5]
Base K₂CO₃ (2.0 equiv)Facilitates the deprotonation step in the CMD mechanism.
Solvent TolueneHigh-boiling, non-coordinating solvent suitable for high-temperature reactions.
Temperature 120 °CProvides thermal energy to overcome the activation barrier for C-H cleavage.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the catalyst and reagents.
Protocol 2: Iridium-Catalyzed ortho-Borylation of a Benzyloxy-Substituted Haloarene

This protocol describes the selective installation of a boronate ester ortho to the benzyloxy group, a transformation that prepares the substrate for subsequent Suzuki cross-coupling reactions. The halogen atom remains untouched, demonstrating excellent chemoselectivity.

Core Principle: Iridium catalysts, often in conjunction with bipyridine-type ligands, are uniquely effective for C–H borylation.[12] The regioselectivity is typically governed by steric factors, with the catalyst activating the least hindered C–H bond.[13][14] The benzyloxy group can help direct the catalyst to the ortho position, provided it is not sterically encumbered.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox, charge a screw-cap vial with [Ir(cod)OMe]₂ (1.5 mol%), a bipyridine ligand (e.g., dtbpy, 3.0 mol%), and the benzyloxy-haloarene substrate (1.0 equiv, 0.5 mmol).

  • Boron Source Addition: Add bis(pinacolato)diboron (B₂pin₂) (1.2 equiv, 0.6 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., cyclohexane or THF, 2.0 mL).

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated heating block at 80-100 °C. Stir for 12-24 hours.

  • Monitoring: Follow the reaction's progress by GC-MS analysis of small aliquots.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure borylated product.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS to confirm its identity and purity.

ParameterConditionRationale
Catalyst [Ir(cod)OMe]₂ / dtbpyA common and highly active catalyst system for C-H borylation.[12][13]
Boron Source B₂pin₂Stable, easy-to-handle source of the boronate ester group.
Solvent CyclohexaneAn inert, non-aromatic solvent that does not compete for C-H activation.
Temperature 80-100 °CSufficient to promote catalysis without causing substrate decomposition.
Atmosphere Inert (Glovebox)Protects the air- and moisture-sensitive catalyst and reagents.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield / No Reaction Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Verify catalyst activity. Increase temperature in 10 °C increments. Use freshly purified, anhydrous solvents and high-purity reagents.
Dehalogenation Catalyst system promotes C-X cleavage (e.g., Pd(0) formation).Add a mild oxidant (e.g., Ag₂CO₃) to maintain the Pd(II) state. Screen different ligands or switch to a Rh(III) or Ir(III) system.
Mixture of Regioisomers Poor directing group control; Competing steric/electronic effects.Modify the directing group structure (e.g., change alkyl chain length). Screen different ligands to enhance selectivity. Lower the reaction temperature.
Benzylic C-H Activation The benzylic C-H bond is activated instead of the aryl C-H bond.[15][16][17]This is a competing pathway.[18][19] Use ligands that favor aryl C-H activation. For borylation, specific Ir-catalyst/ligand combinations can favor benzylic activation.[20] Choose conditions known to favor aryl activation.
Ether Cleavage Harsh reaction conditions (e.g., strongly Lewis acidic).Use milder conditions. Screen different bases or additives. Ensure the reaction is run under strictly anhydrous conditions.

Conclusion and Future Outlook

The strategic C–H activation of substrates bearing both benzyloxy and halogen groups provides a powerful and modular platform for the synthesis of complex organic molecules. By understanding the principles of weak coordination, catalyst chemoselectivity, and orthogonal reactivity, researchers can design efficient synthetic routes that minimize protecting group manipulations and reduce step counts. The protocols outlined here for palladium-catalyzed olefination and iridium-catalyzed borylation serve as robust starting points for exploration. Future advancements will likely focus on developing catalysts that operate at even lower temperatures, expanding the substrate scope to more complex and sensitive molecules, and achieving enantioselective transformations to build chiral centers with precision.

References

  • Chen, G., Shaughnessy, K. H., & Diao, T. (2015). Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst. Angewandte Chemie International Edition, 54(4), 1321-1325. [Link]

  • Verma, A., & Kumar, S. (2022). Recent Advances in Metal Catalyzed C−H Functionalization with a Wide Range of Directing Groups. ChemistrySelect, 7(33), e202202028. [Link]

  • Cobb, A. M., & Sarpong, R. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(19), 12088-12163. [Link]

  • Newton, C. G., Wang, S. G., Oliveira, C. C., & Cramer, N. (2017). Mild metal-catalyzed C–H activation: examples and concepts. Chemical Society Reviews, 46(14), 4337-4360. [Link]

  • Larsen, M. A., Wilson, C. V., & Hartwig, J. F. (2015). Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. Journal of the American Chemical Society, 137(26), 8633-8643. [Link]

  • OpenChemHub. (2024). The main mechanisms of C-H activation. YouTube. [Link]

  • Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

  • Das, S., & Ghorai, P. (2024). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • Chen, J. (2021). Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. ProQuest Dissertations Publishing. [Link]

  • Li, X., et al. (2016). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 49(5), 925-937. [Link]

  • Maji, A. (2018). Combining transition metals and transient directing groups for C–H functionalizations. Chemical Communications, 54(48), 6263-6280. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

  • Bode Research Group. (2012). C-H Functionalization. ETH Zurich. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Preshlock, S. M., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 55(45), 14341-14345. [Link]

  • Ben-Ari, E., et al. (2003). Selective ortho C-h activation of haloarenes by an Ir(I) system. Journal of the American Chemical Society, 125(16), 4714-4715. [Link]

  • Das, A., & Huw, M. L. D. (2019). Distal Allylic/Benzylic C–H Functionalization of Silyl Ethers Using Donor/Acceptor Rhodium(II) Carbenes. Organic Letters, 21(15), 6041-6045. [Link]

  • Cobb, A. M., & Sarpong, R. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(19), 12088-12163. [Link]

  • Kumar, A., et al. (2018). Rh(II)-Catalyzed Synthetic Strategy for Diverse and Functionalized Halonaphthalenyl Ethers and Esters from Diazo Compounds and Its Application to Polyaromatic Compounds. The Journal of Organic Chemistry, 83(17), 10110-10119. [Link]

  • Ishiyama, T., et al. (2005). IRIDIUM-CATALYZED C-H BORYLATION OF ARENES AND HETEROARENES. Organic Syntheses, 82, 126. [Link]

  • Yin, G., & Baran, P. S. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18342-18347. [Link]

  • Lu, C., et al. (2014). Palladium-catalyzed picolinamide-directed halogenation of ortho C-H bonds of benzylamine substrates. Tetrahedron Letters, 55(28), 3785-3788. [Link]

  • Davies, H. M. L., Hedley, S. J., & Bohall, B. R. (2005). Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts. The Journal of Organic Chemistry, 70(26), 10737-10742. [Link]

  • MDPI. Special Issue : Catalyzed C–H Activation and C–X (X= C, O, N, S, Halogen) Formation. Catalysts. [Link]

  • Wu, Q., et al. (2017). Auxiliary-assisted palladium-catalyzed halogenation of unactivated C(sp3)–H bonds at room temperature. Chemical Communications, 53(6), 1072-1075. [Link]

  • Cruz, A. C., & McNally, A. (2021). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. ChemRxiv. [Link]

  • Chen, G., & Diao, T. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(11), 2514-2525. [Link]

  • Förster, C., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Disubstituted Dipyridylquinoxaline Ligands on a [Ru(dqp)2]2+ Scaffold. Inorganic Chemistry. [Link]

  • McDonald, R. I., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1036-1063. [Link]

  • Davies, H. M. L. (2010). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. Nature Chemistry, 2(10), 805-813. [Link]

  • Liu, H., et al. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation. Organic Letters, 15(16), 4098-4101. [Link]

  • Das, A., & Davies, H. M. L. (2019). Distal Allylic/Benzylic C−H Functionalization of Silyl Ethers Using Donor/Acceptor Rhodium(II) Carbenes. Organic Letters, 21(15), 6041-6045. [Link]

  • Lowe, D. (2014). Chemists make headway on C–H activation challenges. Chemistry World. [Link]

  • Wang, C., et al. (2012). Rhodium(III)-Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(29), 7242-7245. [Link]

  • Narayanan, N. K. (2023). exploration of transition metal- catalyzed c(sp2)-h and c(sp3)-h functionalization. reposiTUm. [Link]

  • Zhao, B., Prabagar, B., & Shi, Z. (2021). Modern strategies for C–H functionalization of heteroarenes with alternative coupling partners. Chem, 7(8), 2033-2063. [Link]

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Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of Iodo-Bromo Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Li-Hal-Selectivity-001 Subject: Preventing Debromination & Scrambling During Lithiation Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The Selectivity Cliff

You are likely here because you attempted to lithiate an aryl iodide and lost a bromine atom in the process, resulting in a mixture of starting material, des-bromo product, and regioisomers.

The core challenge is distinguishing between two kinetically similar events. While the iodine-lithium exchange is faster than bromine-lithium exchange (


), the window for selectivity is narrow. If the reaction temperature is too high, or the equilibration time too long, the system drifts from Kinetic Control  (selective I-exchange) to Thermodynamic Control  (scrambling/halogen dance).

This guide provides the protocols to maintain kinetic control and introduces the "Turbo-Grignard" alternative for superior chemoselectivity.

Diagnostic Workflow

Before altering your chemistry, determine the root cause of your failure using this logic flow.

DiagnosticFlow Start Issue: Loss of Selectivity Check1 Is the product des-iodinated AND des-brominated (Ar-H formed)? Start->Check1 Check2 Is the product a regioisomer (Br moved position)? Check1->Check2 No Result1 Cause: Hydrodehalogenation. Moisture in solvent or proton source present. Check1->Result1 Yes Result2 Cause: Halogen Dance. Thermodynamic equilibration. Temp too high or reaction too long. Check2->Result2 Yes Result3 Cause: Br-Li Exchange. Reaction temp > -78°C or excess n-BuLi used. Check2->Result3 No

Figure 1: Diagnostic decision tree for identifying the mode of failure in I/Br arene functionalization.

Protocol A: The Kinetic Lithium Route

Use this protocol if you must generate an Aryl-Lithium species (e.g., for reaction with weak electrophiles or subsequent transmetallation to Cu/B).

The Mechanism of Failure

In the presence of n-BuLi, the Aryl-I exchanges rapidly. However, the resulting Aryl-Li is a strong base/nucleophile. If allowed to warm, it attacks the Br on unreacted starting material or undergoes "Halogen Dance" (migration of Li to a more acidic position, often ortho to Br), leading to scrambling.

Optimized Protocol
ParameterRecommendationRationale
Reagent n-BuLi (1.00 equiv)t-BuLi (2 equiv) is too aggressive and promotes side reactions with Br.
Temperature -78°C to -100°C Essential to freeze the equilibrium at the I-exchange stage.
Solvent Et₂O / Toluene (Avoid THF)THF coordinates Li, increasing reactivity and promoting Br-exchange/scrambling.
Quench Immediate (< 5 min)Do not stir for "completion." The exchange is diffusion-controlled (instant).
Step-by-Step Procedure
  • Setup: Flame-dry a flask under Argon. Add the Iodo-Bromo arene (1.0 mmol) and anhydrous Diethyl Ether (10 mL).

  • Cooling: Cool to -100°C (liquid N₂/Et₂O bath) or -78°C (Dry ice/Acetone). Note: For sensitive substrates, -78°C is often insufficient.

  • Addition: Add n-BuLi (1.00 mmol, titrated) dropwise over 2 minutes down the side of the flask to precool it.

  • Exchange: Stir for exactly 5 minutes .

    • Critical: Do not wait 30-60 mins. The I/Li exchange is complete within seconds/minutes.

  • Quench: Add the electrophile (dissolved in Et₂O) immediately.

  • Warm: Allow to warm to room temperature only after the electrophile has been added.

Protocol B: The "Turbo" Switch (Recommended)

If Protocol A fails, or if you require higher temperature tolerance (-20°C), switch to Magnesium .

The Science: Turbo-Grignards

Paul Knochel developed the Turbo-Grignard (


-PrMgCl·LiCl).[1][2] The LiCl breaks up the polymeric aggregates of the Grignard, making it more reactive (kinetic) than standard Grignards, but the Carbon-Magnesium bond is more covalent than Carbon-Lithium. This provides a massive selectivity window where I-exchange occurs, but Br-exchange is energetically inaccessible.
Comparative Data
FeatureOrganolithium (n-BuLi)Turbo-Grignard (

-PrMgCl·LiCl)
I-Exchange Temp -78°C-20°C to 0°C
Br-Exchange Risk High (if > -70°C)Negligible (below 0°C)
Functional Group Tolerance Low (Esters/CN attack)High (Tolerates Esters/CN)
Stability Unstable (equilibrates)Stable (can stir for hours)
Step-by-Step Procedure
  • Setup: Flame-dry flask under Argon. Add Iodo-Bromo arene (1.0 mmol) and anhydrous THF (5 mL).

  • Cooling: Cool to -20°C (Ice/Salt bath).

  • Addition: Add

    
    -PrMgCl[3]·LiCl  (1.1 equiv) dropwise.
    
  • Exchange: Stir at -20°C for 30–60 minutes .

    • Validation: Monitor by GC-MS (quench aliquot with water). You should see the des-iodo (Ar-H) product, retaining the Br.

  • Reaction: Add electrophile. The reaction can often be warmed to 25°C for the electrophilic trapping step.

Troubleshooting & FAQs

Q: I see "Halogen Dance" products (regioisomers). Why?

A: This is a thermodynamic equilibration. The Lithiated species acts as a base, deprotonating the position ortho to the Bromine (which is acidified by the halogen's inductive effect).

  • Fix: Switch to Protocol B (Turbo-Grignard). Mg reagents are not basic enough to deprotonate the arene ring, completely eliminating the Halogen Dance pathway.

Q: My yield is low, and I see starting material.

A: The I/Li exchange is an equilibrium:


.
  • Fix: In Protocol A, use exactly 1.05 equiv of n-BuLi. If using Protocol B (

    
    -PrMgCl·LiCl), the equilibrium favors the aryl-magnesium species because the isopropyl iodide byproduct is sterically bulky and less reactive. Ensure your reagent titer is accurate.
    
Q: Can I use t-BuLi for this?

A: Generally, No . t-BuLi requires 2 equivalents (one for exchange, one to destroy the t-BuI byproduct). It is extremely aggressive and will likely attack the Bromine atom or cause benzyne formation if an ortho-hydrogen is present.

Visualizing the Selectivity Pathway

The following diagram illustrates why the "Turbo" reagent offers a safer operating window than Lithium.

Selectivity Substrate Ar(I)-Br Li_Reagent + n-BuLi (-78°C) Substrate->Li_Reagent Mg_Reagent + i-PrMgCl·LiCl (-20°C) Substrate->Mg_Reagent Li_Inter Ar(Li)-Br Li_Reagent->Li_Inter Fast (Kinetic) Li_Fail Ar(Li)-Li (Double Exchange) Li_Inter->Li_Fail If T > -70°C Li_Dance Isomerized Ar-Li (Halogen Dance) Li_Inter->Li_Dance If Time > 10min Mg_Inter Ar(MgCl)-Br Mg_Reagent->Mg_Inter Selective Window (-20°C to 0°C) Mg_Inter->Li_Fail Blocked

Figure 2: Reaction pathways comparing n-BuLi vs. Turbo-Grignard. Note the blocked side-reactions in the Mg pathway.

References

  • The Turbo-Grignard Discovery (Selective Exchange): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[4][5][6] Chem. Int. Ed.2004 , 43, 3333–3336. [Link]

  • Mechanistic Insight into Li-Hal Exchange: Reich, H. J. "Role of HMPA in Stereospecific Lithium-Halogen Exchange." J. Am. Chem. Soc.[7][8][9][10]2012 , 134, 11309. [Link]

  • Halogen Dance Mechanism: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.[8]2007 , 36, 1046–1057. [Link]

  • Process Chemistry Perspective (Scale-up of Selective Lithiation): Lafrance, M. et al. "Controlling the Lithium–Halogen Exchange: Chemoselective Preparation of Aryl Boronic Esters." Org.[10][11] Process Res. Dev.2012 , 16, 978. [Link]

Sources

Technical Support Center: Benzyl Ether Deprotection in the Presence of Halogens

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselective Cleavage of Benzyl Ethers (Bn) vs. Aryl Halides (Ar-X)

The Core Challenge: The Halogen-Benzyl Paradox

Welcome to the technical guide for optimizing benzyl ether deprotection. If you are reading this, you likely face a common chemoselectivity crisis: How do you remove a Benzyl (Bn) group without cleaving a sensitive Aryl Halide (Cl, Br, I) on the same molecule?

Standard catalytic hydrogenolysis (


, Pd/C) is the industry standard for debenzylation. However, it presents a fatal flaw in this context: Hydrodehalogenation. 
  • The Conflict: The bond dissociation energy (BDE) of an Ar-I bond (~65 kcal/mol) or Ar-Br bond (~81 kcal/mol) is frequently lower or competitive with the activation energy required to cleave the benzylic C-O bond on a palladium surface.

  • The Result: Under standard

    
    /Pd conditions, you will often lose your halogen (reduction to Ar-H) before or simultaneously with the removal of the benzyl group.
    

This guide provides three validated protocols to bypass this issue, ranked by chemoselectivity and reliability.

Decision Matrix: Selecting Your Protocol

Before proceeding, utilize this logic flow to select the correct method for your substrate.

DeprotectionSelector Start START: Substrate Analysis HalogenCheck Which Halogen is present? Start->HalogenCheck Iodine Iodine / Bromine (Sensitive) HalogenCheck->Iodine Chlorine Chlorine (Moderately Stable) HalogenCheck->Chlorine Fluorine Fluorine (Stable) HalogenCheck->Fluorine AcidSens Is the molecule Acid Sensitive? Iodine->AcidSens Chlorine->AcidSens MethodD Standard H2 + Pd/C Fluorine->MethodD Safe MethodA PROTOCOL A: BCl3 + Scavenger (Best for I/Br) AcidSens->MethodA No (Stable to Lewis Acid) MethodB PROTOCOL B: TiCl4 + TBAI (Mild Lewis Acid) AcidSens->MethodB Yes (Needs milder conditions) MethodC PROTOCOL C: Transfer Hydrogenation (Pd/C + Cyclohexene) AcidSens->MethodC Strictly Non-Acidic

Figure 1: Decision tree for selecting debenzylation conditions based on halogen sensitivity and acid tolerance.

Protocol A: The "Gold Standard" (Non-Reductive)

Method: Boron Trichloride (


) with Pentamethylbenzene Scavenger
Best For:  Substrates containing Iodine  or Bromine ; preventing halogen loss entirely.

This method relies on Lewis acid cleavage rather than reduction. The critical innovation, established by the Tokuyama group, is the addition of Pentamethylbenzene .

  • The Mechanism:

    
     coordinates to the ether oxygen, cleaving the C-O bond. This releases a reactive benzyl cation .[1]
    
  • The Problem: Without a scavenger, the benzyl cation performs a Friedel-Crafts alkylation on your electron-rich aromatic ring (the one holding the halogen), creating complex mixtures.

  • The Fix: Pentamethylbenzene is extremely electron-rich and acts as a "cation sink," trapping the benzyl group sacrificially.

Experimental Procedure
ParameterSpecification
Reagents

(1.0 M in DCM), Pentamethylbenzene (PMB-benzene)
Stoichiometry Substrate (1.0 eq),

(1.5–2.0 eq), PMB-benzene (3.0–4.0 eq)
Solvent Anhydrous Dichloromethane (

)
Temperature -78°C (Critical)

Step-by-Step:

  • Dissolve the substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous

    
     under Argon.
    
  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add

    
     solution (1.0 M in 
    
    
    
    , 2.0 equiv) dropwise.[2] Note: The solution often turns a deep color (red/purple) due to complex formation.
  • Stir at -78°C. Monitor by TLC. Most reactions complete within 30–60 minutes.

    • Troubleshooting: If sluggish, warm slowly to -20°C, but never to Room Temp if Iodine is present.

  • Quench: Add MeOH/CHCl3 (1:10) at -78°C.[3]

  • Workup: Dilute with aqueous

    
    . Extract with DCM. The byproduct (benzylated pentamethylbenzene) is non-polar and easily separated via column chromatography.
    

Protocol B: The "Mild Lewis Acid" Alternative

Method: Titanium Tetrachloride (


) + Tetrabutylammonium Iodide (TBAI)
Best For:  Substrates sensitive to strong boron Lewis acids but requiring non-reductive cleavage.

This method utilizes a "Hard/Soft" acid-base mismatch.


 activates the ether, and the soft iodide nucleophile (

) attacks the benzylic position.
Experimental Procedure
  • Dissolve substrate in anhydrous DCM at 0°C.

  • Add TBAI (2.0 equiv) followed by

    
     (1.0 M in DCM, 1.5 equiv).
    
  • Stir at 0°C. The reaction is generally slower than

    
     (1–4 hours).
    
  • Quench with saturated aqueous ammonium chloride.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

Method: Pd/C + 1,4-Cyclohexadiene (Hydrogen Donor) Best For: Large scale where chromatography (to remove pentamethylbenzene) is difficult, and the halogen is Chlorine or Bromine (Iodine is risky).

Standard


 gas creates a "hydrogen-saturated" catalyst surface that promotes dehalogenation. Using a hydrogen donor like 1,4-cyclohexadiene  or ammonium formate  limits the availability of active hydrogen species, kinetically favoring the easier C-O cleavage over the harder C-X cleavage.
Experimental Procedure
ParameterSpecification
Catalyst 10% Pd/C (unpoisoned)
H-Donor 1,4-Cyclohexadiene (liquid)
Solvent Ethanol or Methanol (degassed)
Temp 25°C to 50°C

Step-by-Step:

  • Dissolve substrate in Ethanol.

  • Add 10% Pd/C (10–20 wt% loading).

  • Add 1,4-Cyclohexadiene (5.0–10.0 equiv).

  • Stir at Room Temperature.

    • Note: This generates benzene as a byproduct. Perform in a fume hood.

  • Monitor closely.[4] Stop immediately upon disappearance of starting material to prevent "over-reduction."

Troubleshooting & FAQs

Q1: I used the method, but my product has a new alkyl group on the ring. What happened?

A: This is "benzyl migration." You likely did not use enough scavenger, or you warmed the reaction too fast.

  • Fix: Increase Pentamethylbenzene to 5.0 equivalents. Ensure the quench happens at -78°C before warming up.

Q2: Can I use instead of ?

A: Proceed with caution.


 is a stronger Lewis acid but also a brominating agent. If you have an Aryl-Iodide, 

can sometimes cause halogen exchange (scrambling I for Br).

is safer for iodo-arenes.
Q3: I tried Transfer Hydrogenation (Protocol C) and still lost my Iodine.

A: Iodine is extremely labile. If Protocol C fails, you must switch to Protocol A (


). Alternatively, try Platinum on Carbon (Pt/C)  instead of Pd/C. Platinum is historically less active for hydrodehalogenation than Palladium.
Q4: What about "poisoned" catalysts like Lindlar or Pd/C-ethylenediamine?

A: Be careful.

  • Pd/C-ethylenediamine (Sajiki conditions): These are designed to inhibit benzyl ether cleavage while reducing alkynes/nitro groups. This is the opposite of what you want.

  • Lindlar Catalyst: Often too inactive to cleave benzyl ethers effectively.

Mechanistic Visualization: Cleavage

BCl3Mechanism Substrate Bn-O-Ar-I (Substrate) Complex Complexation [Bn-O(+)-Ar-I]-B(-)Cl3 Substrate->Complex + BCl3 (-78°C) Cleavage Bond Breakage Complex->Cleavage Cation Bn(+) Cation (Reactive Electrophile) Cleavage->Cation Product HO-Ar-I (Target Phenol) Cleavage->Product Cation->Product If Scavenger missing: Re-alkylation (Side Rxn) Waste Benzylated-Scavenger (Inert Waste) Cation->Waste + Scavenger (Fast Step) Scavenger Pentamethylbenzene (Scavenger)

Figure 2: Mechanistic pathway of BCl3 deprotection highlighting the critical role of the scavenger in preventing side reactions.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[5] Mild Debenzylation of Aryl Benzyl Ether with

    
     in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[5] Synlett, 2008(13), 1977–1980. 
    
  • Okaya, S., Okuyama, K., Okano, K., & Tokuyama, H. (2016).[2] Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[3] Organic Syntheses, 93, 63–74.[2]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[6] John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Ethers).

  • Bajwa, J. S. (2002). Regioselective cleavage of benzyl ethers using titanium(IV) chloride. Tetrahedron Letters, 43(36), 6309-6311.

  • Sajiki, H. (1995).[4][7] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[4][7] Tetrahedron Letters, 36(20), 3465-3468. (Cited as context for why amines are avoided in deprotection).

Sources

Technical Support Center: Solubilizing Polyhalogenated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with polyhalogenated benzene derivatives. These compounds are notorious for their poor solubility, which can hinder reaction kinetics, complicate purification, and impede the development of novel materials and therapeutics. This resource provides in-depth, field-proven insights and practical solutions to overcome these critical experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are polyhalogenated benzene derivatives so difficult to dissolve?

A1: The poor solubility of polyhalogenated benzenes, such as hexachlorobenzene (HCB), stems from a combination of molecular properties. Their high degree of symmetry and planarity allows for efficient crystal lattice packing, making the solid-state very stable. To dissolve the solid, the energy input must overcome these strong intermolecular forces. Furthermore, the carbon-halogen bonds are not polarized enough to make the molecule soluble in polar solvents like water, yet the molecule's overall nonpolar nature is not always a perfect match for common organic solvents.[1][2] Hexachlorobenzene, for example, is practically insoluble in water and only sparingly soluble in solvents like cold ethanol.[3][4]

Q2: What are the best "first-choice" solvents to try for these compounds?

A2: A systematic approach starting with the most likely candidates is best.[5] Based on the "like dissolves like" principle, non-polar aromatic solvents are a good starting point.[6]

  • Aromatic Solvents: Solvents like hot benzene, toluene, or xylenes are often effective because their aromatic rings can interact favorably with the benzene core of the solute.[2][3]

  • Chlorinated Solvents: Chloroform and carbon tetrachloride can also be effective.[2][4]

  • High-Boiling Aprotic Polar Solvents: For reactions requiring higher temperatures, solvents like N-Methyl-2-pyrrolidone (NMP)[7][8][9], and diglyme (diethylene glycol dimethyl ether)[10][11][12] are excellent choices due to their high boiling points and ability to dissolve a wide range of organic compounds.[7][12]

Q3: When is it appropriate to use a co-solvent system?

A3: A co-solvent system, which is a mixture of two or more miscible solvents, should be considered when a single solvent fails to provide adequate solubility.[5][13] This technique works by modifying the overall polarity of the solvent medium to better match the solute.[14][15] For example, adding a small amount of a polar aprotic solvent like DMF or DMSO to a non-polar solvent like toluene can sometimes disrupt the solute's crystal lattice forces more effectively than toluene alone. Co-solvents are particularly useful for reactions where reactants have different polarity requirements.[13][14]

Q4: Can heating my reaction mixture solve all solubility issues?

A4: While increasing the temperature often significantly improves the solubility of solids, it is not a universal solution.[2][5] You must consider the thermal stability of your starting materials, reagents, and the final product. Aggressive heating can lead to decomposition. Furthermore, if a compound has very low solubility even at elevated temperatures, the concentration in solution might still be too low for an efficient reaction rate.[5] In some cases, a compound might "oil out" upon heating, forming a liquid phase instead of dissolving, which can complicate the reaction.[16]

Q5: Are there any alternative methods for reactions with extremely insoluble compounds?

A5: Yes. When conventional solution-phase chemistry fails, mechanochemistry offers a powerful alternative. Techniques using a ball mill can drive chemical reactions in a solvent-free, solid-state environment.[17][18] This approach completely bypasses solubility issues and has been successfully applied to Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[17]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem / Observation Plausible Cause(s) Recommended Solution(s)
Starting material remains a solid slurry even in a hot, "good" solvent. The compound has exceptionally high lattice energy. The chosen solvent, while theoretically appropriate, is insufficient.1. Increase Solvent Polarity: Try a high-boiling polar aprotic solvent like NMP or diglyme, which have excellent solvating power for a range of materials.[7][12] 2. Use a Co-Solvent: Add a small percentage of a different class of solvent (e.g., add DMF to toluene) to disrupt crystal packing.[13] 3. Reduce Particle Size: Grind the material with a mortar and pestle. Increasing the surface area can enhance the rate of dissolution.[5][19][20]
The reaction is sluggish or stalls, despite the starting material eventually dissolving. The concentration of the dissolved starting material is below the effective threshold for the reaction to proceed at a reasonable rate.1. Increase Solvent Volume: While not always practical, increasing the total volume of solvent can help.[5] 2. Switch to a Better Solvent: A solvent that provides higher solubility at the reaction temperature is needed. See the solvent data table below for ideas. 3. Re-evaluate Reaction Conditions: In cross-coupling reactions, the choice of ligand, base, and solvent are all interconnected and can significantly affect the outcome.[21][22][23]
Starting material dissolves upon heating but precipitates upon adding a second reagent. The addition of the new reagent has changed the overall properties of the solvent system (e.g., polarity), causing the starting material to crash out of solution.1. Change the Order of Addition: If possible, add the poorly soluble material to a pre-heated solution of the other reagents. 2. Use a Co-solvent System: Start with a solvent mixture designed to accommodate all components of the reaction.[13] 3. Slow Addition: Add the second reagent slowly and at an elevated temperature to maintain solubility.
The product precipitates from the reaction mixture upon cooling, making work-up difficult. The product has low solubility in the reaction solvent at lower temperatures.This can be advantageous for purification. If the product is pure, it can be isolated by filtration. If it requires further purification: 1. Hot Filtration: Filter the reaction mixture while hot to remove solid impurities or catalysts before the product crystallizes. 2. Solvent Exchange: Before cooling, add a second solvent in which the product is more soluble to keep it in solution for work-up.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening on a Microscale

This protocol allows for the rapid and material-sparing evaluation of potential solvents.

Objective: To identify a suitable solvent or co-solvent system for a poorly soluble polyhalogenated benzene derivative.

Methodology:

  • Preparation: Dispense a small, consistent amount (e.g., 2-5 mg) of your finely ground polyhalogenated starting material into several small vials.

  • Initial Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent at room temperature. Cover a range of polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, NMP).

  • Observation at Room Temperature: Vigorously vortex or stir each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).

  • Heating: Place the vials in a heated shaker or a heated aluminum block. Gradually increase the temperature (e.g., to 60 °C, then 100 °C), being careful not to exceed the boiling point of the solvent.

  • Observation at Elevated Temperature: After equilibrating at each temperature for 5-10 minutes, observe and record the solubility again.

  • Co-Solvent Testing (If Necessary): For vials showing partial solubility, add a second solvent (a co-solvent) dropwise to see if solubility improves.

  • Analysis: Compare the results to select the solvent or co-solvent system that provides the best solubility at a practical working temperature.

Diagram 1: Decision Workflow for Solvent Selection

This diagram illustrates a logical progression for tackling a solubility problem with a polyhalogenated aromatic compound.

G cluster_0 A Start: Poorly Soluble Polyhalogenated Arene B Step 1: Screen Common Aromatic & Chlorinated Solvents (e.g., Toluene, Xylene, DCM) A->B C Is it soluble at RT or with gentle heating? B->C D Proceed with Reaction C->D Yes E Step 2: Screen High-Boiling Aprotic Polar Solvents (e.g., NMP, DMSO, Diglyme) C->E No F Is it soluble with heating? E->F F->D Yes G Step 3: Investigate Co-Solvent Systems (e.g., Toluene/DMF) F->G No H Is a suitable system found? G->H H->D Yes I Consider Alternative Methods: - Mechanochemistry (Ball Milling) - Phase-Transfer Catalysis H->I No

Caption: A systematic approach to solvent selection for polyhalogenated aromatics.

Reference Data

Table 1: Solubility of Hexachlorobenzene (HCB) in Various Organic Solvents

This table provides a comparative overview of solvents for a representative, highly insoluble polyhalogenated benzene. Note that "soluble" often implies heating is required.

SolventClassSolubility ProfileReference(s)
WaterHighly Polar ProticPractically Insoluble (0.005 mg/L)[2][3]
EthanolPolar ProticSparingly soluble, especially when cold[1][3][4]
Diethyl EtherNon-polarSoluble[1][3][4]
BenzeneNon-polar AromaticVery Soluble, especially when hot[1][2][3]
ChloroformNon-polarSoluble[2][3][4]
Carbon TetrachlorideNon-polarSparingly Soluble[4]

Note: Qualitative descriptions are based on information from multiple sources. For precise quantitative data, consulting dedicated chemical literature is recommended.[24]

References

  • Hexachlorobenzene - Wikipedia. Available at: [Link]

  • Hexachlorobenzene - Solubility of Things. Available at: [Link]

  • EXTOXNET PIP - HEXACHLOROBENZENE - Oregon State University. Available at: [Link]

  • Diglyme - Wikipedia. Available at: [Link]

  • Hexachlorobenzene | C6Cl6 | CID 8370 - PubChem. Available at: [Link]

  • Diglyme Dealer and Distributor - Multichem. Available at: [Link]

  • DIETHYLENE GLYCOL DIETHYL ETHER (ETHYL DIGLYME) - Ataman Kimya. Available at: [Link]

  • What Should You Know About N‑Methyl‑2‑Pyrrolidone (NMP) and Its Industrial Uses? - Maratek. Available at: [Link]

  • Diethylene Glycol Dimethyl Ether (Diglyme) Suppliers in Mumbai, India - Shakti Chemicals. Available at: [Link]

  • US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents.
  • Solubility of hexachlorobenzene in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order model - Canadian Science Publishing. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available at: [Link]

  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
  • NMP (N-methyl-2-pyrrolidone): a versatile solvent widely used in the chemical industry - JINHANG. Available at: [Link]

  • D3.6 - Application of NMP replacement solvents - European Commission. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Toward overcoming solubility issues in organic chemistry | Asia Research News. Available at: [Link]

  • Toward overcoming solubility issues in organic chemistry - ScienceDaily. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Available at: [Link]

  • Co-Solvent Systems - Baron Blakeslee. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Royal Society of Chemistry. Available at: [Link]

  • Co-solvent: Significance and symbolism - Knowledia. Available at: [Link]

  • Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class - NIST Technical Series Publications. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) - Rutgers University. Available at: [Link]

  • Co-Solvent Cleaners for Vapour Degreasing - EnviroTech Europe. Available at: [Link]

  • How do you know if substituted benzene is soluble in organic or aqueous solvent. - Reddit. Available at: [Link]

  • Solubility of Polymers in Organic Solvents | Request PDF - ResearchGate. Available at: [Link]

  • Benzene and its derivatives are crucial in organic chemistry, with various preparation methods - FCT EMIS. Available at: [Link]

Sources

Purification methods for 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical purification protocols for 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene (CAS: 2586126-25-0).[1] As a Senior Application Scientist, I have structured this content to address the specific physicochemical challenges posed by this poly-halogenated aromatic ether.

The presence of three distinct halogens (Br, F, I) and a lipophilic benzyl ether moiety creates a unique solubility profile.[1] This molecule is a high-value intermediate for orthogonal cross-coupling (e.g., Suzuki, Sonogashira), meaning purity is critical to prevent catalyst poisoning or side-reactions in downstream applications.[1]

Part 1: Purification Decision Matrix

Before selecting a method, assess the physical state of your crude material.[1] This flowchart guides you to the optimal workflow based on impurity profile and scale.

Purification_Workflow Start Crude 1-(Benzyloxy)-5-bromo- 2-fluoro-3-iodobenzene State_Check Physical State Assessment Start->State_Check Solid Crystalline Solid State_Check->Solid Dry Oil Viscous Oil / Gum State_Check->Oil Solvent Wet TLC_Check TLC Analysis (Hexane:EtOAc 95:5) Solid->TLC_Check Oil->TLC_Check Impurity_Phenol Impurity: Unreacted Phenol (Polar, Low Rf) TLC_Check->Impurity_Phenol Spot at Rf < 0.2 Impurity_BnBr Impurity: Benzyl Bromide (Non-polar, High Rf) TLC_Check->Impurity_BnBr Spot at Rf > 0.8 Wash Protocol A: Reactive Washing (Remove Phenol) Impurity_Phenol->Wash Column Protocol B: Flash Chromatography (Remove BnBr/Isomers) Impurity_BnBr->Column Wash->Column If purity < 95% Recryst Protocol C: Recrystallization (Final Polish) Wash->Recryst Direct path (Scalable) Column->Recryst For >99% purity

Figure 1: Strategic decision tree for purifying poly-halogenated benzyl ethers. Select your path based on the dominant impurity observed via TLC.

Part 2: Technical Protocols

Protocol A: Reactive Washing (The "Chemical Scrubber")

Best for: Removing unreacted 5-bromo-2-fluoro-3-iodophenol starting material.[1]

The Science: The benzyl ether product is neutral and lipophilic.[1] The phenolic impurity is weakly acidic (


 due to halogen electron-withdrawal).[1] We exploit this by converting the phenol into a water-soluble phenoxide salt.[1]
  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1]

  • Base Wash: Wash the organic layer twice with 1M NaOH or 10% K₂CO₃ (aq).[1]

    • Mechanism:[1][2][3][4][5][6] Deprotonates the phenol, pulling it into the aqueous layer.[1]

  • Brine Wash: Wash once with saturated NaCl to remove trapped water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Concentration: Evaporate solvent under reduced pressure.

    • Checkpoint: If the residue solidifies, proceed to Protocol C .[1] If it remains an oil, proceed to Protocol B .[1]

Protocol B: Flash Column Chromatography

Best for: Removing non-polar impurities like excess Benzyl Bromide or regioisomers.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase Strategy: The molecule is highly lipophilic.[1] You must use a non-polar gradient to prevent it from eluting with the solvent front.[1]

Gradient StageSolvent System (v/v)Target Component
Equilibration 100% Hexanes (or Heptanes)Column conditioning
Loading DCM (minimal volume)Load sample as a tight band
Elution 1 100% HexanesElutes excess Benzyl Bromide
Elution 2 98:2 Hexanes:EtOAcElutes Product (Target)
Flush 80:20 Hexanes:EtOAcElutes polar byproducts

Troubleshooting Tip: If the product co-elutes with benzyl bromide, switch the solvent system to Toluene:Heptane (1:4) .[1] The


-

interaction between toluene and the electron-deficient aromatic ring of the product often alters selectivity compared to simple alkanes [1].[1]
Protocol C: Recrystallization

Best for: Final polishing to >99% purity and stabilizing the solid.[1]

Solvent Selection:

  • Solvent Pair: Ethanol / Water (Best for yield).[1]

  • Single Solvent: Heptane (Best for removing oily residues).[1]

Step-by-Step:

  • Place crude solid in a flask equipped with a reflux condenser.

  • Add Ethanol (5 mL/g) and heat to reflux (

    
    ).
    
  • If not dissolved, add more Ethanol dropwise until clear.[1]

  • Remove from heat.[1][5] Add Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add 1 drop of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Filter the white/off-white needles and wash with cold 50% Ethanol.[1]

Part 3: Troubleshooting & FAQs

Q1: My product is a sticky oil that won't solidify. What is wrong? A: This "oiling out" is common in poly-halogenated benzyl ethers.[1] It is usually caused by:

  • Residual Solvent: Even 1% DCM can prevent crystal lattice formation.[1] Fix: Dry under high vacuum (<1 mbar) for 12 hours.

  • Benzyl Halide Impurity: Excess benzyl bromide acts as a solvent.[1] Fix: Run a short silica plug (Protocol B) or triturated with cold Pentane.[1]

  • Seed Crystals: If you have a pure sample, add a "seed" crystal to the oil to induce nucleation.[1]

Q2: The product turns pink/purple upon storage. Is it degraded? A: Yes. The C-I bond (Carbon-Iodine) at position 3 is photosensitive.[1] Purple coloration indicates the release of elemental Iodine (


).[1]
  • Prevention: Store the compound in amber vials wrapped in foil at

    
    .
    
  • Rescue: Dissolve in ether and wash with 10% Sodium Thiosulfate (

    
    ) .[1] This reduces 
    
    
    
    back to iodide, restoring the colorless appearance [2].[1]

Q3: Can I distill this compound? A: Do not distill. The high molecular weight and weak C-I bond make it thermally unstable.[1] Distillation risks de-iodination or explosion if heated excessively.[1] Rely on chromatography or crystallization.[1]

References

  • Organic Chemistry Portal. "Benzyl Ethers - Protection and Deprotection."[1] Available at: [Link][1]

  • Organic Syntheses. "Iodobenzene - Purification and Handling." Org.[1][2][3][4][5][7][8] Synth.1947 , 27,[1] 48. (Adapted procedure for iodine removal). Available at: [Link][1]

Sources

Validation & Comparative

Comparative Guide: Aryl Iodides vs. Aryl Bromides in Palladium-Catalyzed Cross-Coupling

[1][2]

Executive Summary: The Reactivity-Practicality Trade-off

In the landscape of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the choice between aryl iodides (Ar-I) and aryl bromides (Ar-Br) is rarely a simple matter of "which is faster." While Ar-I offers superior kinetic reactivity, Ar-Br often represents the optimal balance of stability, atom economy, and cost efficiency for scale-up.

This guide analyzes the technical trade-offs to help researchers select the correct electrophile for their specific phase of drug development.

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)
Reactivity High (Fast Oxidative Addition)Moderate (Rate-Limiting Oxidative Addition)
Bond Energy (C-X) ~65 kcal/mol (Weak)~81 kcal/mol (Stronger)
Atom Economy Poor (High mass waste)Moderate
Cost HighLow to Moderate
Stability Low (Light sensitive, shelf-life issues)High (Stable at RT)
Primary Use Case Discovery, Late-stage functionalization, Difficult substratesProcess Chemistry, Scale-up, Library Synthesis

Mechanistic Basis: The Oxidative Addition Differential

The divergence in performance stems principally from the Oxidative Addition (OA) step of the catalytic cycle. This is the insertion of the Pd(0) species into the C-X bond.[1]

Bond Dissociation Energy (BDE)

The rate of OA correlates inversely with the C-X bond strength.

  • C-I (~65 kcal/mol): The bond is weak and long. OA is often rapid and exothermic. In many catalytic cycles using Ar-I, OA is not the rate-determining step (RDS); transmetallation often becomes the bottleneck.

  • C-Br (~81 kcal/mol): The bond is significantly stronger. For standard catalyst systems (e.g., Pd(PPh3)4), OA is the RDS. This requires higher temperatures or electron-rich ligands to lower the activation energy.

The "Ligand Equalizer" Effect

In modern synthesis, the reactivity gap has narrowed. Bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos, or NHCs) facilitate the OA of Ar-Br so effectively that the kinetic advantage of Ar-I becomes negligible in many standard couplings.

Visualizing the Kinetic Pathway

The following diagram illustrates the energy landscape differences and the critical decision points in the catalytic cycle.

CatalyticCyclecluster_OAOxidative Addition (Differentiation Point)Pd0Pd(0) Active CatalystArI_PathAr-I Pathway(Fast, Low Ea)Pd0->ArI_PathRapid InsertionArBr_PathAr-Br Pathway(Slower, Higher Ea)Pd0->ArBr_PathRequires Heat/LigandsInt_IIAr-Pd(II)-XIntermediateArI_Path->Int_IIArBr_Path->Int_IITransMetTransmetallation(Potential RDS for Ar-I)Int_II->TransMet+ Nucleophile (R-M)RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0Regeneration

Figure 1: The Catalytic Cycle highlighting the divergence in Oxidative Addition kinetics between Aryl Iodides and Bromides.

Experimental Strategy & Protocols

Site-Selectivity (Chemo-selectivity)

One of the most powerful applications of the reactivity difference is sequential cross-coupling . If a molecule contains both I and Br substituents, you can selectively couple the position bearing the Iodine at room temperature, leaving the Bromine intact for a subsequent reaction.

Case Study: Coupling of 1-bromo-4-iodobenzene

  • Reaction A (RT): Pd catalyst + Boronic Acid (1 equiv). The Ar-I reacts exclusively.

  • Reaction B (Heat): Add second Boronic Acid + Heat. The Ar-Br reacts.

Standard Operating Procedures (SOPs)
Protocol A: High Reactivity (Targeting Ar-I or Activated Ar-Br)

Best for: Discovery chemistry, small scale, temperature-sensitive substrates.

  • Reagents: 1.0 equiv Ar-I, 1.2 equiv Boronic Acid, 2.0 equiv Base (K2CO3 or K3PO4).

  • Catalyst: 1-5 mol% Pd(dppf)Cl2 or Pd(PPh3)4.

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF.[2][1]

  • Conditions: Stir at Room Temperature to 40°C.

  • Monitoring: Check LCMS at 1 hour. Ar-I usually converts fully; Ar-Br may show <10% conversion.

Protocol B: Enhanced Reactivity (Targeting Deactivated Ar-Br)

Best for: Process chemistry, sterically hindered bromides, electron-rich aryls.

  • Reagents: 1.0 equiv Ar-Br, 1.3 equiv Boronic Acid, 2.5 equiv Base (K3PO4 or Cs2CO3).

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)2 (1-2 mol%)

    • Ligand: XPhos or SPhos (2-4 mol%) - Crucial for activating Ar-Br.

  • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Conditions: Heat to 80-100°C .

  • Note: Degassing solvents is critical here as the active Pd(0)-Ligand species is oxygen-sensitive.

Process Chemistry Perspective: Why Br Wins on Scale

While Ar-I is kinetically superior, it is frequently disqualified in late-stage development (Phase II/III) due to Atom Economy and Cost .

Atom Economy Calculation

Atom economy measures how much of the reactant mass ends up in the final product versus waste.[3][4][5][6][7]

  • Leaving Group Mass (Iodine): 126.9 g/mol

  • Leaving Group Mass (Bromine): 79.9 g/mol

In a multi-ton synthesis, using Ar-I generates ~60% more halide waste by mass than Ar-Br. This increases disposal costs and reduces the mass efficiency of the process (PMI - Process Mass Intensity).

Stability and Impurities
  • Lithium-Halogen Exchange: If preparing the aryl species via lithiation, Ar-I is prone to rapid exchange but also scrambling (Wurtz coupling side products). Ar-Br allows for more controlled lithiation at low temperatures.

  • Shelf Stability: Ar-I compounds often degrade, releasing free iodine (turning purple/brown) which can poison Pd catalysts. Ar-Br is generally shelf-stable.

Decision Matrix for Electrophile Selection

DecisionTreeStartStart: Select ElectrophileQ1Is the substrate thermally sensitive?Start->Q1Res_I_1Choose Aryl Iodide(Reacts at RT)Q1->Res_I_1YesQ2Is this for Scale-Up (>100g)?Q1->Q2NoQ3Does the molecule containanother Halogen (Cl/Br)?Q2->Q3No (Discovery Scale)Res_Br_1Choose Aryl Bromide(Cost/Atom Economy)Q2->Res_Br_1YesRes_I_2Choose Aryl Iodide(For Site Selectivity)Q3->Res_I_2Yes (Need Selectivity)Q4Is the Aryl Bromide commercially available?Q3->Q4NoRes_Br_2Choose Aryl Bromide(Use Buchwald Ligands)Q4->Res_Br_2YesRes_I_3Synthesize Aryl Iodide(Sandmeyer/Finkelstein)Q4->Res_I_3No

Figure 2: Decision logic for selecting between Aryl Iodide and Aryl Bromide based on scale, selectivity, and availability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on reactivity trends Cl vs Br vs I). Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Trost, B. M. (1991). The Atom Economy: A Search for Synthetic Efficiency. Science, 254(5037), 1471–1477. Link

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Br BDE data). Link

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectra Analysis of Fluorinated Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of NMR in Fluorine Chemistry

Fluorinated benzenes are cornerstone structures in modern science, finding critical applications in pharmaceuticals, agrochemicals, and advanced materials. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, make them invaluable building blocks for drug development professionals and researchers. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of fluorinated benzenes. We will move beyond a simple recitation of data, delving into the underlying principles that govern the spectral appearances. As a Senior Application Scientist, my goal is to equip you not just with data, but with the mechanistic understanding and practical insights required to confidently elucidate the structure of these complex and vital compounds. We will explore why spectra appear as they do, how to choose the right experiments to simplify them, and how to interpret the results with scientific integrity.

Part 1: Fundamental Principles - The Influence of Fluorine

The introduction of a fluorine atom to a benzene ring dramatically alters its electronic environment, a change that is directly reported in the ¹H and ¹³C NMR spectra. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system via a mesomeric effect. These competing effects, combined with the fact that the ¹⁹F nucleus has a spin (I) of ½ and is 100% naturally abundant, are the keys to understanding the resulting spectra.[1][2]

The most significant consequence for NMR analysis is the phenomenon of spin-spin coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei. This through-bond interaction, or J-coupling, splits NMR signals into complex multiplets and provides invaluable structural information.[2][3]

  • ¹H-¹⁹F Coupling (JHF): Occurs over multiple bonds and is crucial for assignment. The magnitude of the coupling constant typically decreases with the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).

  • ¹³C-¹⁹F Coupling (JCF): This coupling is often very large, particularly the direct one-bond coupling (¹JCF), which can be 250 Hz or more.[4][5] Long-range couplings (²JCF, ³JCF, ⁴JCF) are also commonly observed and are diagnostic.[6][7]

Caption: A robust workflow for the structural elucidation of fluorinated benzenes.

Conclusion

The NMR analysis of fluorinated benzenes is a nuanced but highly informative process. The key to mastering their interpretation lies in understanding the profound effects of the ¹⁹F nucleus—namely, its influence on chemical shifts and the prevalence of multi-bond J-couplings. While standard ¹H and ¹³C spectra can be complex and challenging to interpret directly, a systematic approach employing advanced techniques is the hallmark of rigorous scientific work.

For any researcher, scientist, or drug development professional working with these molecules, the integration of fluorine-decoupled proton spectra and double-decoupled carbon spectra is not a luxury but a necessity for accurate and unambiguous structure elucidation. By following the comparative approach and experimental workflows outlined in this guide, you can harness the full diagnostic power of NMR to confidently characterize these vital chemical entities.

References

  • Page, T. F., Jr. (n.d.). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Journal of Magnetic Resonance (1969).
  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.
  • (n.d.). 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in.... ResearchGate. Available at: [Link]

  • Bertram. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

  • Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983).
  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics.
  • (n.d.). Nmr spectroscopy of fluorine 19. Slideshare.
  • Hanson, P., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
  • PubChem. (n.d.). 1,4-Difluorobenzene. Available at: [Link]

  • (2000, January 19). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ACS Publications. Available at: [Link]

  • SpectraBase. (n.d.). Fluorobenzene. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Trifluorobenzene. Available at: [Link]

  • (2024, September 3). The Effect of Fluorine in 1H NMR. Reddit. Available at: [Link]

  • D'Antonio, K. M., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI.
  • (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available at: [Link]

  • Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]

  • PubChem. (n.d.). 1,2,4,5-Tetrafluorobenzene. Available at: [Link]

  • (n.d.). 13C NMR with 1H and 19F double decoupling. EPFL. Available at: [Link]

  • SpectraBase. (n.d.). 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • (n.d.). Fluorine NMR.
  • Adu, J. K., et al. (n.d.).
  • (2019, February 1).
  • (n.d.). Supplementary materials NMR protocol. The Royal Society of Chemistry. Available at: [Link]

  • (n.d.).
  • Koszinowski, N., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • (n.d.). 19F NMR Reference Standards.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

  • (n.d.). 19Flourine NMR.
  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

Sources

A-Comparative-Guide-to-the-Crystal-Structure-Analysis-of-Multisubstituted-Halogenated-Arenes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 3D Structure in Halogenated Arene Functionality

Multisubstituted halogenated arenes are a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Their profound impact stems from the unique electronic and steric properties imparted by halogen substituents. These properties govern molecular recognition, binding affinity, and metabolic stability, making a precise understanding of their three-dimensional crystal structure paramount. The crystal structure dictates not only the molecule's conformation but also the intricate network of intermolecular interactions, such as halogen and hydrogen bonds, which are crucial for predicting a compound's behavior in a biological or material context.[1]

However, elucidating these structures is not without its challenges. These molecules often exhibit complex polymorphism, and their crystallization can be elusive. This guide provides a comparative analysis of the essential techniques for crystal structure determination, offering field-proven insights into experimental design, data interpretation, and the synergy between different analytical methods.

Part 1: The First Hurdle - A Comparative Analysis of Crystallization Techniques

Obtaining high-quality single crystals suitable for diffraction studies is often the most challenging step.[2] The choice of crystallization method is critical and depends on the compound's solubility, stability, and the quantity of material available.

Commonly Employed Crystallization Methodologies:

  • Slow Evaporation: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of crystallization.[3] It is a straightforward method but offers limited control over the rate of crystallization.

  • Vapor Diffusion: Widely regarded as a versatile and gentle method, vapor diffusion is particularly effective when only small amounts of the compound are available.[4] This technique involves equilibrating a drop containing the dissolved compound and a precipitant against a larger reservoir of the precipitant. Water vapor moves from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant, leading to controlled crystal growth.[5] The "hanging drop" and "sitting drop" variations are popular implementations of this method.[5][6]

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a second solvent in which the compound is insoluble (an anti-solvent).[4][7] Crystals form at the interface as the two solvents slowly diffuse into one another.[7] The success of this technique relies on a significant difference in the properties of the two solvents.[7]

  • Co-crystallization: When a compound is difficult to crystallize on its own, introducing a "co-former" can facilitate the formation of a co-crystal.[7] This strategy can be particularly useful for halogenated arenes, where co-formers can introduce strong, directional interactions like hydrogen bonds that guide crystal packing.[8]

Scientist's Note: For multisubstituted halogenated arenes, which often have planar, rigid structures, π-π stacking interactions can lead to rapid precipitation or the formation of fine needles. Vapor diffusion techniques often provide the slow, controlled approach needed to favor the growth of well-ordered, single crystals over amorphous precipitate.[4]

Table 1: Comparison of Common Crystallization Methods for Halogenated Arenes

MethodPrincipleSample RequirementTimeProsCons
Slow Evaporation Gradual removal of solvent increases solute concentration.[3]Milligrams to GramsDays to WeeksSimple setup.Limited control over nucleation and growth.
Vapor Diffusion Slow equilibration of vapor pressure leads to controlled supersaturation.[5][9]Micrograms to MilligramsDays to WeeksHigh success rate for small quantities, excellent control.[4]Requires careful screening of conditions.
Solvent Layering Slow mixing of a solvent and anti-solvent by diffusion.[4]MilligramsDays to WeeksGood for moderately soluble compounds.Sensitive to mechanical disturbances.
Co-crystallization Formation of a crystalline solid containing two or more neutral molecules.[7][8]MilligramsDays to WeeksCan crystallize otherwise difficult compounds, can modify physical properties.Requires screening for a suitable co-former.

Part 2: Core Techniques for Crystal Structure Determination

Once a suitable crystal is obtained, a range of analytical techniques can be employed to determine its structure. Each method offers a different level of detail and is suited to different sample types.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] By measuring the diffraction pattern of an X-ray beam interacting with a single crystal, one can deduce bond lengths, bond angles, and the overall molecular geometry with exceptional precision.[10][12] This level of detail is indispensable for understanding drug-receptor interactions and the structure-property relationships in materials.[10]

Scientist's Note: The quality of the crystal is the single most important factor for a successful SC-XRD experiment. A good crystal will be a single, untwinned entity with well-defined faces and no visible cracks or defects.

Powder X-ray Diffraction (PXRD): A Powerful Alternative

When growing single crystals of sufficient size and quality is not feasible, PXRD provides a valuable alternative.[13] This technique analyzes a large collection of randomly oriented microcrystals, producing a diffraction pattern that is characteristic of the crystalline phase.[13] While it does not provide the atomic-level detail of SC-XRD, PXRD is excellent for:

  • Identifying crystalline phases and assessing sample purity.[14]

  • Detecting polymorphism (the existence of multiple crystal forms).

  • Determining unit cell parameters.

  • Comparing experimental data with patterns simulated from known crystal structures.[15][16]

In some cases, the crystal structure can be solved from high-quality powder data, a process known as structure determination from powder diffraction (SDPD).[16]

Computational Methods: Prediction and Refinement

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in crystal structure analysis.[17] Crystal Structure Prediction (CSP) methods aim to identify stable, low-energy crystal packing arrangements based solely on the molecular structure.[18][19][20] These predicted structures can then be compared to experimental PXRD data to identify the correct polymorph.[11]

Furthermore, periodic DFT calculations can be used to refine crystal structures and calculate the energetic contributions of intermolecular interactions, such as halogen bonds, providing a deeper understanding of the forces that govern the crystal packing.[17]

Table 2: Performance Comparison of Structural Analysis Techniques

TechniqueInformation ObtainedSample TypeResolutionKey Advantages/Limitations
SC-XRD Atomic coordinates, bond lengths/angles, absolute configuration.[10][21]Single crystal (~0.1 mm).[21]Atomic (<1 Å)Advantage: Unambiguous 3D structure.[11] Limitation: Requires high-quality single crystals.[13]
PXRD Phase identification, unit cell parameters, crystallinity.[13]Polycrystalline powder.[13]Lower than SC-XRDAdvantage: Fast, high-throughput, minimal sample prep.[13] Limitation: Does not typically yield atomic coordinates.
CSP with DFT Predicted stable crystal packings, relative lattice energies.[18][19]In silico (molecular structure)TheoreticalAdvantage: Can predict structures before synthesis, aids in polymorph screening.[11] Limitation: Computationally intensive, accuracy depends on the method.[19]

Part 3: In-Depth Experimental Protocols & Data Interpretation

Protocol 1: Step-by-Step Hanging Drop Vapor Diffusion

This protocol outlines a standard procedure for setting up a hanging drop crystallization experiment, a reliable method for obtaining high-quality crystals from small amounts of material.[5][6]

  • Preparation of Solutions:

    • Reservoir Solution: Prepare 500-700 µL of the precipitant solution in the well of a VDX plate.[6]

    • Compound Solution: Prepare a concentrated solution of your halogenated arene in a suitable "good" solvent.

  • Plate Sealing: Apply a thin, even bead of vacuum grease to the rim of the reservoir well.[5]

  • Drop Preparation:

    • Pipette 1-3 µL of your compound solution onto the center of a siliconized cover slip.[6]

    • Pipette 1-3 µL of the reservoir solution into the same drop.

    • Scientist's Note: Avoid introducing bubbles. The initial drop should be clear. If precipitation occurs immediately, the precipitant concentration is too high.

  • Sealing the Well:

    • Carefully invert the cover slip so the drop is hanging.[5]

    • Place the cover slip onto the greased rim of the well and gently twist to ensure an airtight seal.[5]

  • Incubation and Observation:

    • Store the plate in a vibration-free location at a constant temperature.

    • Monitor the drops periodically under a microscope over several days to weeks, looking for the formation of single crystals.

Workflow for Crystallization Method Selection

G start Start: Purified Compound solubility Assess Solubility in Various Solvents start->solubility amount Sample Amount Available? solubility->amount large_amount > 10 mg amount->large_amount Large small_amount < 10 mg amount->small_amount Small slow_evap Slow Evaporation or Solvent Layering large_amount->slow_evap vapor_diff Vapor Diffusion (Hanging/Sitting Drop) small_amount->vapor_diff no_crystals No Crystals Formed slow_evap->no_crystals vapor_diff->no_crystals cocrystal Consider Co-crystallization with a Co-former no_crystals->cocrystal Yes success Diffraction-Quality Crystals Obtained no_crystals->success No cocrystal->success

Caption: Decision workflow for selecting an appropriate crystallization technique.

Interpreting the Data: The Significance of Halogen Bonding

A key aspect of analyzing the crystal structures of halogenated arenes is the identification and characterization of halogen bonds. A halogen bond (R–X···Y) is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (Y), such as a lone pair on a nitrogen or oxygen atom.[22][23]

  • Geometry: Halogen bonds are highly directional, with the R–X···Y angle typically approaching 180°.[24][25]

  • Strength: The strength of the interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F).[22]

  • Importance: These interactions play a crucial role in crystal engineering, influencing molecular self-assembly and the final crystal architecture.[24][25][26][27]

When analyzing a crystal structure, look for intermolecular X···Y distances that are shorter than the sum of the van der Waals radii of the two atoms. This, combined with a near-linear geometry, is strong evidence for a halogen bond.[28]

Workflow for Single-Crystal X-ray Diffraction Analysis

G start Select High-Quality Single Crystal mount Mount Crystal on Diffractometer start->mount data_collection Data Collection: Rotate crystal in X-ray beam, collect diffraction spots mount->data_collection unit_cell Determine Unit Cell and Space Group data_collection->unit_cell solve Solve the Structure: Determine initial atomic positions unit_cell->solve refine Refine the Structure: Optimize atomic positions and thermal parameters solve->refine validate Validate the Structure: Check R-factors, bond lengths, and angles refine->validate final_cif Final Crystallographic Information File (CIF) validate->final_cif interpret Interpret Structure: Analyze conformation and intermolecular interactions (e.g., Halogen Bonds) final_cif->interpret

Caption: The experimental workflow for SC-XRD from crystal to final structure.

Conclusion and Future Outlook

The comprehensive structural analysis of multisubstituted halogenated arenes is a multi-faceted process that requires a synergistic approach. The journey from a purified compound to a fully interpreted crystal structure relies on a logical progression through crystallization screening, selection of the appropriate diffraction technique, and careful data analysis. While single-crystal X-ray diffraction remains the unparalleled method for atomic-level resolution, its integration with powder diffraction and computational modeling provides a powerful toolkit for overcoming common challenges like the inability to grow large single crystals.

As the complexity of molecular targets in drug discovery and materials science continues to increase, so too will the demand for robust and efficient methods of structural elucidation. The principles and comparative data outlined in this guide provide a foundational framework for researchers to make informed experimental choices, ultimately accelerating the design and development of next-generation halogenated compounds.

References

  • Guide for crystallization. (n.d.).
  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
  • Journal of Chemical Information and Modeling. (2010, August 14). Crystal structure prediction and isostructurality of three small organic halogen compounds.
  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • Hampton Research. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube.
  • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
  • Journal of the American Chemical Society. (n.d.). Understanding the Behavior of Halogens as Hydrogen Bond Acceptors.
  • Oryx Additive. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • PapersFlow. (n.d.). Halogen Bonding Interactions: Research Guide & Papers.
  • National Center for Biotechnology Information. (2017, March 16). Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes.
  • Accounts of Chemical Research. (2014, May 29). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.
  • PubMed. (2014, August 19). Halogen bonds in crystal engineering: like hydrogen bonds yet different.
  • ResearchGate. (n.d.). Crystal Engineering and Halogen Bonding.
  • Universität Bern. (n.d.). Services: Single Crystal X-Ray Diffraction.
  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography.
  • Chemical Science. (2023, February 8). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions.
  • Google Patents. (n.d.). Dehalogenation of halogenated aromatic compounds.
  • ACS Publications. (2022, October 10). Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds.
  • ESRF. (2025, June 26). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon.
  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Oreate Additive. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • ResearchGate. (n.d.). Comparison of crystal structure data from PXRD and scXRD for the new monoclinic modification and results from literature.
  • MDPI. (2021, October 7). On the Importance of σ–Hole Interactions in Crystal Structures.
  • University of Southampton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals.
  • ResearchGate. (n.d.). Halogen interactions in biomolecular crystal structures.
  • National Center for Biotechnology Information. (n.d.). Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions: a snapshot of current progress.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.
  • Chemical Science. (2023, April 4). Quantitative matching of crystal structures to experimental powder diffractograms.
  • University of Southampton. (n.d.). Crystal structure prediction.
  • American Pharmaceutical Review. (2010, November 1). Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR.
  • National Center for Biotechnology Information. (n.d.). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding.
  • Wikipedia. (n.d.). Crystal structure prediction.
  • Semantic Scholar. (2019, December 31). Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies.
  • New Journal of Chemistry. (n.d.). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors.
  • National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Organic Chemistry Portal. (n.d.). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation.
  • The Royal Society of Chemistry. (n.d.). Study of Halogen Substitution Effects on the Structural and Electronic Properties of Overcrowded Alkene Rotors.
  • MDPI. (2024, November 28). Crystallographic and Thermal Studies of the Polymorphs of Tetraoxa[9]arene with Meta-Phenylene Linkers. Retrieved February 19, 2026, from

Sources

Validating Fluorine Regiochemistry: A Comparative Guide to 19F NMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into aromatic and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (


) and lipophilicity. However, fluorination reactions—whether electrophilic (e.g., Selectfluor) or nucleophilic (

)—often yield complex mixtures of regioisomers. Distinguishing a 2-fluoro isomer from a 3-fluoro isomer using standard

NMR is frequently ambiguous due to overlapping multiplets and second-order effects.

This guide objectively compares the primary validation methodologies, establishing 19F NMR and its 2D derivatives as the superior analytical standard. It details a self-validating workflow that moves beyond simple chemical shift matching to definitive structural proof.

Part 1: The Challenge of Regioisomerism

When a fluorine atom replaces a hydrogen, it alters the local magnetic environment significantly. The challenge lies not in detecting the fluorine, but in spatially locating it relative to other substituents.

  • The Trap: Relying solely on predicted chemical shifts. Solvent effects (e.g., DMSO vs.

    
    ) can shift 
    
    
    
    signals by 2–5 ppm, often causing overlap between predicted isomer ranges.
  • The Solution: A triangulation approach using Scalar Coupling (

    
    )  and Through-Space Correlation (HOESY) .
    
Decision Matrix: Selecting the Right Validation Method

The following table compares the efficacy of available techniques for resolving fluorine regiochemistry.

Feature1D

NMR (Coupled)

HOESY

NMR (

Analysis)
GIAO-DFT Prediction
Primary Output Chemical Shift (

) & Multiplicity
Spatial Proximity (< 5 Å)Carbon ConnectivityTheoretical

Value
Certainty Level Low (Ambiguous without reference)High (Definitive) High (Requires good S/N)Medium (Model dependent)
Time Cost < 5 mins1 – 4 hours1 – 12 hours2 – 24 hours (Compute time)
Sample Req. < 1 mg5 – 20 mg20 – 50 mgN/A
Best For Quick purity checkUnknown structure elucidation Verifying substitution patternSupporting experimental data

Part 2: Deep Dive – The Self-Validating Workflow

To ensure scientific integrity, we do not rely on a single data point. We use a Self-Validating System where the scalar coupling data must agree with the spatial correlation data.

The Scalar "Fingerprint" (Coupling Constants)

The magnitude of the coupling constant (


) is the most reliable metric for determining the distance (in bonds) between the fluorine and neighboring nuclei.

Key


 Coupling Ranges (Aromatic Systems): 
  • 
     (Ipso): 
    
    
    
    (The carbon directly attached to F).
  • 
     (Ortho): 
    
    
    
    (Defines the immediate neighbors).
  • 
     (Meta): 
    
    
    
    .
  • 
     (Para): 
    
    
    
    (Often unresolved singlets).

Key


 Coupling Ranges: 
  • 
     (Ortho): 
    
    
    
    .
  • 
     (Meta): 
    
    
    
    .

Expert Insight: If you observe a


 signal with a doublet splitting of ~20 Hz, that carbon must be ortho to the fluorine. If your proposed structure suggests it is meta, the structure is incorrect.
The Spatial Anchor ( HOESY)

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the definitive "gold standard." Unlike COSY or HMBC which rely on bonds, HOESY relies on space. It detects magnetization transfer between a fluorine nucleus and protons within


.
  • Scenario: You have a fluorinated pyridine.[1][2] Is the fluorine at position 2 or 3?

  • Validation:

    • Isomer A (2-F): Fluorine is close to H3. HOESY shows a strong cross-peak to H3.

    • Isomer B (3-F): Fluorine is close to H2 and H4. HOESY shows cross-peaks to both protons.

Part 3: Visualization of the Validation Logic

The following diagram illustrates the logical flow for confirming a structure, distinguishing between "Routine" and "Advanced" pathways.

G Start Crude Reaction Mixture Screen 1D 19F NMR (Proton Coupled) Start->Screen Decision Is Spectrum Clean? Screen->Decision Purify Flash Chromatography Decision->Purify No Analysis Multiplet Analysis (J-Coupling) Decision->Analysis Yes Purify->Screen Check Does Multiplicity Match Prediction? Analysis->Check Confirmed Structure Confirmed (Routine) Check->Confirmed Yes (Unambiguous) Advanced Advanced Validation Required Check->Advanced No (Ambiguous) HOESY 1H-19F HOESY (2D) Advanced->HOESY Carbon 13C NMR (F-Coupled) Advanced->Carbon Final Definitive Structure Assignment HOESY->Final Spatial Proof Carbon->Final Connectivity Proof

Caption: Logical workflow for fluorine regiochemistry validation. Routine samples may stop at multiplet analysis; complex isomers require HOESY/13C confirmation.

Part 4: Experimental Protocols

Protocol A: 1D Screening (The "Quick Look")
  • Objective: Assess purity and rough chemical shift environment.

  • Parameter Set:

    • Spectral Width: 300 ppm (covers -20 to -320 ppm).

    • Offset (O1P): -100 ppm (centers most aromatics).

    • Relaxation Delay (D1): 1.0 s (Fluorine relaxes relatively quickly).

    • Scans: 16 – 64.

  • Critical Step: Acquire without proton decoupling first.[3] The splitting pattern (quartet, triplet, etc.) contains the connectivity data.

Protocol B: HOESY (The "Definitive Proof")

This protocol assumes a standard probe with H/F capability (e.g., H/F/C or SmartProbe).

  • Sample Prep: Dissolve 10–20 mg of sample in 0.6 mL deuterated solvent (DMSO-

    
     is preferred for viscosity, which enhances NOE, though 
    
    
    
    works). Degassing the sample (bubbling
    
    
    for 2 mins) can improve NOE signals by removing paramagnetic oxygen.
  • Pulse Sequence: Select hoesyph (Bruker) or equivalent heteronuclear NOE sequence.

  • Optimization:

    • Mixing Time (D8): Set to 400 – 500 ms . (Too short = no signal; Too long = spin diffusion).

    • Detection:

      
      -detected HOESY is generally more sensitive than 
      
      
      
      -detected due to the higher gyromagnetic ratio of protons during acquisition.
  • Acquisition:

    • TD (F2/Proton): 2048

    • TD (F1/Fluorine): 128 – 256

    • NS (Scans): 16 – 32 per increment.

  • Processing: Apply a sine-bell squared function (QSINE, SSB=2) in both dimensions to reduce truncation artifacts.

Part 5: Case Study – Fluorination of Indole

Scenario: An electrophilic fluorination of N-Boc-indole is performed. We expect 3-fluoroindole, but 2-fluoroindole is a possible byproduct.

Data Comparison:

Signal3-Fluoroindole (Target)2-Fluoroindole (Byproduct)

Shift



NMR
H2 appears as a doublet (

)
H3 appears as a doublet (

)
HOESY Strong correlation to H2 and N-Boc Strong correlation to H3 and N-Boc

Conclusion: By running a simple 1D


 NMR, the coupling constant of the proton adjacent to the fluorine (

vs

) provides an immediate clue. The HOESY experiment confirms this by showing which proton is spatially proximate. If the fluorine signal correlates strongly to the H4 proton (on the benzene ring), it indicates a 3-fluoro substitution (peri-proximity), which is impossible for the 2-fluoro isomer.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Rosen, B. R., et al. (2013). "Exchanging Hydrogen for Fluorine: A Guide to Isosteres in Drug Discovery." Journal of Medicinal Chemistry, 56(21), 8561-8571. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 9 on Heteronuclear Methods).

  • University of Ottawa NMR Facility. (2014). "1D Selective 1H - 19F HOESY."[1] u-of-o-nmr-facility.blogspot.com. [Link]

  • Loughborough University. (2019). "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants." Research Repository. [Link]

Sources

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